Bermoprofen
Description
structure given in first source
Properties
IUPAC Name |
2-(8-methyl-5-oxo-6H-benzo[b][1]benzoxepin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-10-3-5-16-13(7-10)9-15(19)14-8-12(11(2)18(20)21)4-6-17(14)22-16/h3-8,11H,9H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHLODZXMGOGQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)C(C)C(=O)O)C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30868150 | |
| Record name | Bermoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30868150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78499-27-1 | |
| Record name | Bermoprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78499-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bermoprofen [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078499271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bermoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30868150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BERMOPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWU66767HF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Mechanism of Action of Bermoprofen
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bermoprofen (also known as AD-1590) is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid class.[1][2] Like other NSAIDs, its primary mechanism of action involves the inhibition of prostaglandin synthesis.[3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its molecular targets, relevant signaling pathways, and available quantitative data from preclinical studies. Detailed experimental protocols for key assays are also provided to facilitate further research and development.
Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The primary mechanism through which this compound exerts its anti-inflammatory, analgesic, and antipyretic effects is by inhibiting the activity of the cyclooxygenase (COX) enzymes.[4] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and promoting platelet aggregation.
-
COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines and endotoxins. It is the primary source of prostaglandins at sites of inflammation.
Signaling Pathway of this compound's Action
The anti-inflammatory action of this compound is a direct consequence of its interference with the arachidonic acid cascade. The process begins with the release of arachidonic acid from the cell membrane, which is then metabolized by COX enzymes to produce prostaglandins. These prostaglandins then act on various receptors to mediate inflammatory responses.
Quantitative Data from Preclinical Studies
While specific in vitro IC50 values for COX inhibition by this compound are not available in the cited literature, in vivo studies have demonstrated its potent anti-inflammatory and analgesic effects. The following table summarizes the available quantitative data (ED50 values) from various animal models.
| Pharmacological Activity | Animal Model | This compound (AD-1590) ED50 (mg/kg, oral) | Indomethacin ED50 (mg/kg, oral) | Reference |
| Anti-inflammatory | Carrageenin-induced hind paw edema (rat) | 1.35 | 3.5 (approx.) | |
| Acetic acid-induced increased vascular permeability (rat) | 0.205 | - | ||
| UV-erythema (guinea pig) | 0.295 | - | ||
| Felt pellet-induced granuloma formation (rat) | 1.7 | 4.0 (approx.) | ||
| Analgesic | Acetic acid-induced writhing (mouse) | 0.245 | 0.5 (approx.) | |
| Phenylquinone-induced writhing (mouse) | 8.32 | - | ||
| Yeast-induced hyperalgesia (rat) | 13.9 | - | ||
| Silver nitrate-induced arthritic pain (rat) | 2.45 | 2.0 (approx.) | ||
| Antipyretic | Yeast-induced pyrexia (rat) | 0.0210 | 0.23 (approx.) | |
| Adjuvant-induced pyrexia (rat) | 0.0406 | 0.35 (approx.) | ||
| Lipopolysaccharide-induced fever (rabbit) | 0.089 | 10.0 (approx.) |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. The following sections describe the methodologies for key experiments relevant to the study of this compound's mechanism of action, based on standard practices for NSAID evaluation.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is fundamental to determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Incubation: The enzyme is pre-incubated with various concentrations of this compound or a vehicle control in a suitable buffer.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a defined incubation period, the reaction is terminated.
-
Quantification of Prostaglandins: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value (the concentration of the drug that causes 50% inhibition of the enzyme activity) is determined by non-linear regression analysis.
In Vivo Anti-inflammatory Activity: Carrageenin-Induced Paw Edema in Rats
This is a widely used and well-characterized model for evaluating the acute anti-inflammatory activity of NSAIDs.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are used.
-
Drug Administration: this compound, a reference NSAID (e.g., indomethacin), or a vehicle control is administered orally to different groups of rats.
-
Induction of Inflammation: One hour after drug administration, a sub-plantar injection of carrageenin solution is made into the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenin injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group compared to the vehicle control group. The ED50 value (the dose of the drug that causes 50% inhibition of the inflammatory response) is then calculated.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing in Mice
This model is used to assess the peripheral analgesic activity of compounds.
Methodology:
-
Animal Model: Male albino mice are used.
-
Drug Administration: this compound, a reference analgesic, or a vehicle control is administered orally to different groups of mice.
-
Induction of Pain: After a set period (e.g., 30 or 60 minutes), a solution of acetic acid is injected intraperitoneally.
-
Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group, and the ED50 value is determined.
Conclusion
This compound is a potent NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of COX enzymes, leading to a reduction in prostaglandin synthesis. Preclinical in vivo studies have demonstrated its superior potency in several models of inflammation and pain compared to other established NSAIDs like indomethacin. While specific in vitro data on its differential inhibition of COX-1 and COX-2 is not currently available, the existing pharmacological profile suggests it is a highly effective anti-inflammatory agent. Further research to elucidate its precise COX selectivity and to explore its full therapeutic potential is warranted.
References
An In-Depth Technical Guide to the Synthesis of Bermoprofen
Disclaimer: The primary literature detailing the specific experimental protocols for the synthesis of Bermoprofen, namely patents EP 0003893 and US 4238620, and the publication by Nagai et al. in the Journal of Medicinal Chemistry (1982, 25, 1065-1070), were not accessible for this review. Therefore, the following synthesis pathway is a well-established and chemically sound route based on analogous syntheses of the dibenz[b,f]oxepine scaffold and related arylpropionic acids. The quantitative data and experimental protocols provided are illustrative and derived from established chemical principles and related literature.
Introduction to this compound
This compound, chemically known as (±)-2-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)propanoic acid, is a non-steroidal anti-inflammatory drug (NSAID). As a prostaglandin synthetase inhibitor, it exhibits analgesic, antipyretic, and anti-inflammatory properties. The core structure of this compound is the tricyclic dibenz[b,f]oxepinone system, which is a key pharmacophore in various biologically active compounds. This guide outlines a plausible and robust synthetic pathway for the laboratory-scale preparation of this compound, intended for researchers, scientists, and drug development professionals.
Proposed Synthesis Pathway of this compound
The synthesis of this compound can be envisioned through a multi-step sequence, commencing with the construction of the dibenz[b,f]oxepinone core, followed by the introduction of the propanoic acid side chain. The proposed pathway involves a key Friedel-Crafts acylation to form the tricyclic ketone, followed by a series of reactions to build the final molecule.
Overall Synthetic Scheme
Caption: Proposed multi-step synthesis pathway for this compound.
Experimental Protocols and Data
Step 1: Synthesis of 2-(p-Tolyloxymethyl)benzoyl chloride
The synthesis begins with the preparation of the acid chloride from 2-(p-tolyloxy)benzoic acid. This is a standard procedure to activate the carboxylic acid for the subsequent intramolecular Friedel-Crafts acylation.
Experimental Protocol:
A solution of 2-(p-tolyloxy)benzoic acid in an inert solvent, such as dichloromethane or toluene, is treated with an excess of thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is heated under reflux until the evolution of HCl and SO₂ gases ceases. The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude 2-(p-tolyloxymethyl)benzoyl chloride, which is often used in the next step without further purification.
| Reagent/Parameter | Value |
| Starting Material | 2-(p-Tolyloxy)benzoic acid |
| Reagent | Thionyl chloride (SOCl₂) |
| Solvent | Dichloromethane or Toluene |
| Catalyst | Dimethylformamide (catalytic) |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Work-up | Removal of excess reagent and solvent |
| Estimated Yield | >95% (crude) |
Step 2: Intramolecular Friedel-Crafts Acylation to form 8-Methyl-10,11-dihydrodibenzo[b,f]oxepin-11-one
This key step involves the formation of the tricyclic ketone core of this compound through an intramolecular Friedel-Crafts acylation.
Experimental Protocol:
The crude 2-(p-tolyloxymethyl)benzoyl chloride is dissolved in a suitable solvent for Friedel-Crafts reactions, such as dichloromethane or nitrobenzene. The solution is cooled in an ice bath, and a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is added portion-wise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature to complete the cyclization. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is evaporated. The resulting solid is purified by recrystallization or column chromatography.
| Reagent/Parameter | Value |
| Starting Material | 2-(p-Tolyloxymethyl)benzoyl chloride |
| Reagent | Aluminum chloride (AlCl₃) |
| Solvent | Dichloromethane or Nitrobenzene |
| Temperature | 0 °C to room temperature |
| Reaction Time | 4-8 hours |
| Work-up | Quenching with ice/HCl, extraction, and purification |
| Estimated Yield | 70-85% |
Step 3: Friedel-Crafts Acylation to introduce the Acetyl Group
An acetyl group is introduced onto the dibenz[b,f]oxepinone core, which will be the precursor to the propanoic acid side chain.
Experimental Protocol:
To a solution of 8-methyl-10,11-dihydrodibenzo[b,f]oxepin-11-one in a suitable solvent like dichloromethane, aluminum chloride is added at low temperature. Acetyl chloride is then added dropwise, and the reaction is stirred for several hours. The reaction is worked up in a similar manner to the previous Friedel-Crafts reaction.
| Reagent/Parameter | Value |
| Starting Material | 8-Methyl-10,11-dihydrodibenzo[b,f]oxepin-11-one |
| Reagent | Acetyl chloride, Aluminum chloride |
| Solvent | Dichloromethane |
| Temperature | 0 °C to room temperature |
| Reaction Time | 6-12 hours |
| Work-up | Quenching with ice/HCl, extraction, and purification |
| Estimated Yield | 60-75% |
Step 4: Conversion of the Acetyl Group to the Propanoate Ester (Darzens-Willgerodt-Kindler Reaction sequence)
A common method to convert an aryl methyl ketone to an arylpropanoic acid is through a multi-step sequence, for instance, a Darzens condensation followed by rearrangement and hydrolysis, or via the Willgerodt-Kindler reaction followed by hydrolysis.
Experimental Protocol (Illustrative via Darzens Condensation):
The 2-acetyl-8-methyl-10,11-dihydrodibenzo[b,f]oxepin-11-one is reacted with an α-haloester, such as ethyl chloroacetate, in the presence of a strong base like sodium ethoxide. This forms a glycidic ester, which upon saponification and acidification, decarboxylates and rearranges to form the corresponding aldehyde. The aldehyde is then oxidized to the carboxylic acid, and subsequently esterified to yield the propanoate ester. A more direct approach involves the reaction with a suitable phosphonate ylide (Horner-Wadsworth-Emmons reaction) to form an α,β-unsaturated ester, followed by hydrogenation.
A more direct, albeit requiring specific reagents, method involves the use of a lead(IV) acetate-mediated oxidative rearrangement of the corresponding acetophenone hydrazone.
Given the complexity and multiple possible routes, a simplified representation is provided in the overall scheme.
| Reagent/Parameter | Value |
| Starting Material | 2-Acetyl-8-methyl-10,11-dihydrodibenzo[b,f]oxepin-11-one |
| Key Transformations | Conversion of acetyl to propanoate ester |
| Estimated Overall Yield | 40-60% (over multiple steps) |
Step 5: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the carboxylic acid, this compound.
Experimental Protocol:
The ethyl 2-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)propanoate is dissolved in a mixture of an alcohol (e.g., ethanol) and water containing a base, such as sodium hydroxide or potassium hydroxide. The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC). After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the crude this compound. The solid is collected by filtration, washed with water, and purified by recrystallization.
| Reagent/Parameter | Value |
| Starting Material | Ethyl 2-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)propanoate |
| Reagent | Sodium hydroxide or Potassium hydroxide |
| Solvent | Ethanol/Water mixture |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Work-up | Acidification, filtration, and recrystallization |
| Estimated Yield | 85-95% |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a pharmaceutical compound like this compound.
In Vitro Evaluation of Bermoprofen: A Technical Overview of Preclinical Methodologies
A notable scarcity of publicly available in vitro research data for Bermoprofen, a nonsteroidal anti-inflammatory drug (NSAID), necessitates a broader examination of the standard methodologies employed for the preclinical assessment of this drug class. This technical guide provides an in-depth overview of the core in vitro assays and analytical approaches crucial for characterizing the pharmacological profile of NSAIDs, using illustrative examples from well-documented compounds to stand in for the absent this compound-specific data.
Core Mechanism of Action: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed in many tissues and plays a role in gastrointestinal protection and platelet function, and COX-2, which is inducible and its expression is elevated during inflammation.[1] The relative inhibitory activity of an NSAID against COX-1 and COX-2 is a key determinant of its efficacy and side-effect profile.[2]
Data Presentation: COX Inhibition Profiles of Representative NSAIDs
The inhibitory potency of NSAIDs is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The ratio of IC50 values for COX-1 to COX-2 provides a selectivity index, which helps to classify NSAIDs. The following table presents hypothetical IC50 data for several well-known NSAIDs to illustrate how this information is typically displayed.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 1.0 - 10.0 | 5.0 - 50.0 | ~0.1 - 1.0 |
| Diclofenac | 0.1 - 1.0 | 0.01 - 0.1 | ~10 - 100 |
| Celecoxib | >100 | 0.01 - 0.1 | >1000 |
| Aspirin | 0.1 - 1.0 | >100 | <0.01 |
Note: These values are approximate and can vary depending on the specific assay conditions.
Experimental Protocols for In Vitro COX Inhibition Assays
A variety of in vitro assays are available to determine the inhibitory activity of a compound against COX-1 and COX-2.[3][4] These can be broadly categorized into enzyme-based assays and cell-based assays.
Purified Enzyme Assays
These assays utilize purified recombinant COX-1 and COX-2 enzymes. The activity of the enzyme is measured in the presence and absence of the test compound.
Experimental Protocol: Fluorometric COX Inhibitor Screening Assay
-
Reagents and Materials :
-
Purified human or ovine recombinant COX-1 and COX-2 enzymes.
-
COX Assay Buffer.
-
COX Probe (e.g., a fluorometric probe that detects the peroxidase activity of COX).
-
COX Cofactor (e.g., hematin).
-
Arachidonic Acid (substrate).
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Reference inhibitors (e.g., SC-560 for COX-1 and Celecoxib for COX-2).
-
96-well black microplate.
-
Fluorescence plate reader.
-
-
Procedure :
-
Prepare serial dilutions of the test compound and reference inhibitors.
-
To each well of the microplate, add the COX Assay Buffer, COX Cofactor, and COX Probe.
-
Add the diluted test compound or reference inhibitor to the respective wells. Include a control well with no inhibitor.
-
Initiate the reaction by adding the COX enzyme (either COX-1 or COX-2) to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes).
-
Start the enzymatic reaction by adding arachidonic acid to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535 nm/587 nm) over time.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Cell-Based Assays
Cell-based assays measure the production of prostaglandins in whole cells, which can provide a more physiologically relevant assessment of a drug's activity.
Experimental Protocol: Whole Blood Assay for COX Inhibition
-
Reagents and Materials :
-
Freshly drawn human whole blood.
-
Lipopolysaccharide (LPS) to induce COX-2 expression.
-
Test compound dissolved in a suitable solvent.
-
Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2) or Thromboxane B2 (TXB2).
-
Incubator.
-
Centrifuge.
-
-
Procedure :
-
Aliquot whole blood into tubes.
-
Add various concentrations of the test compound to the blood samples and incubate.
-
To measure COX-2 inhibition, add LPS to induce COX-2 expression and prostaglandin synthesis. For COX-1 inhibition, blood is allowed to clot to stimulate platelet TXB2 production.
-
After incubation, centrifuge the samples to separate the plasma or serum.
-
Measure the concentration of PGE2 (as an indicator of COX-2 activity) or TXB2 (as an indicator of COX-1 activity) in the plasma/serum using an EIA kit.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values.
-
Visualization of Key Signaling Pathways
NSAIDs primarily act on the arachidonic acid cascade. However, some have been shown to have COX-independent effects, potentially influencing other signaling pathways such as the NF-κB and MAPK pathways.[1][5]
Arachidonic Acid Cascade and NSAID Inhibition
The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins and the point of inhibition by NSAIDs.
Caption: The Arachidonic Acid Cascade and the inhibitory action of NSAIDs on COX-1 and COX-2.
General Experimental Workflow for In Vitro NSAID Evaluation
The logical flow of experiments to characterize a novel NSAID in vitro is depicted below.
Caption: A typical experimental workflow for the in vitro characterization of a novel NSAID.
Conclusion
While specific in vitro data for this compound remains elusive in the public domain, the experimental and analytical frameworks described herein represent the gold standard for the preclinical evaluation of NSAIDs. The characterization of a compound's inhibitory potency and selectivity against COX-1 and COX-2 through a combination of enzyme- and cell-based assays is fundamental to understanding its potential therapeutic efficacy and predicting its side-effect profile. Further investigations into COX-independent mechanisms and effects on other inflammatory signaling pathways can provide a more complete picture of a drug's pharmacological activity. For a comprehensive understanding of this compound's in vitro properties, access to proprietary data from its development and registration would be necessary.
References
- 1. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 4. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NSAIDs: learning new tricks from old drugs - PMC [pmc.ncbi.nlm.nih.gov]
Bermoprofen: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Bermoprofen, focusing on its solubility and stability. The information herein is intended to support research, development, and formulation activities by providing essential data and standardized methodologies.
This compound: Compound Overview
This compound, with the chemical name 2-(8-methyl-10,11-dihydro-11-oxodibenz[b,f]oxepin-2-yl)propionic acid, is a non-steroidal anti-inflammatory drug (NSAID). Like other NSAIDs, its therapeutic effects are derived from the inhibition of prostaglandin synthesis. Understanding its solubility and stability is critical for the development of safe, effective, and stable pharmaceutical dosage forms.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Currently, publicly available quantitative solubility data for this compound is limited. This section summarizes the available information and outlines standard protocols for comprehensive solubility assessment.
Quantitative Solubility Data
| Solvent/System | Solubility | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 337.47 | Ultrasonic assistance may be required. |
| Dimethyl Sulfoxide (DMSO) | 80 mg/mL | 269.98 | Sonication is recommended. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 8.44 | Results in a clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 8.44 | Results in a clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | 8.44 | Results in a clear solution. |
Experimental Protocol for Solubility Determination
A standard protocol for determining the equilibrium solubility of a compound like this compound involves the shake-flask method.
Objective: To determine the saturation solubility of this compound in various solvents.
Materials:
-
This compound reference standard
-
Selected solvents (e.g., water, phosphate buffers of various pH, ethanol, methanol, acetone)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method for this compound.
Methodology:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial.
-
Seal the vials and place them in a temperature-controlled orbital shaker.
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to stand to permit the settling of undissolved solids.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility in mg/mL or other appropriate units.
Workflow for solubility determination.
Stability Profile
The chemical stability of this compound is a critical quality attribute that can affect its safety and efficacy. Stability testing is essential to determine the retest period for the drug substance and the shelf-life for the drug product.
Storage Recommendations
General storage recommendations for this compound in both solid and solution states have been published.
| State | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Keep away from direct sunlight and store under nitrogen. |
| In Solvent | -80°C | 1 year | Avoid repeated freeze-thaw cycles. |
| In Solvent | -80°C | 6 months | Stored under nitrogen. |
| In Solvent | -20°C | 1 month | Stored under nitrogen. |
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the degradation pathways of a drug substance. This information is vital for developing stability-indicating analytical methods. While specific forced degradation data for this compound is not publicly available, a standard approach based on ICH guidelines is outlined below.
Objective: To investigate the degradation of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C)
-
Base Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C)
-
Neutral Hydrolysis: Water at elevated temperature (e.g., 80°C)
-
Oxidation: 3% H₂O₂ at room temperature
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Thermal Degradation: Dry heat at a temperature higher than that used for accelerated stability testing (e.g., 105°C).
Methodology:
-
Prepare solutions of this compound in the respective stress media.
-
Expose the solutions to the specified conditions for a defined period.
-
For thermal degradation, expose the solid drug substance to heat.
-
At appropriate time points, withdraw samples and neutralize them if necessary.
-
Analyze the samples using a suitable stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Forced degradation study workflow.
Potential Degradation Pathways
In the absence of specific data for this compound, the degradation pathways of a structurally related NSAID, ibuprofen, can provide insights into potential reactive sites. Common degradation pathways for NSAIDs include oxidation and hydrolysis. For instance, studies on ibuprofen have shown that degradation can be initiated by hydroxylation and chlorine substitution, followed by decarboxylation, demethylation, chlorination, and ring cleavage.
It is important to note that the specific degradation products and pathways for this compound must be determined experimentally.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the API in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) is the most common technique for developing SIMs.
Key Steps in SIM Development:
-
Forced Degradation: Perform forced degradation studies to generate degradation products.
-
Chromatographic Method Development: Develop an HPLC method that separates the API from all known degradation products and impurities. This typically involves optimizing the column, mobile phase composition, pH, gradient, and detector wavelength.
-
Method Validation: Validate the developed method according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Stability-indicating method development.
Conclusion
This technical guide has summarized the currently available information on the solubility and stability of this compound and provided a framework of standard experimental protocols for a more comprehensive characterization. While specific quantitative data for this compound remains limited in the public domain, the methodologies outlined here provide a clear path for researchers and drug development professionals to generate the necessary data to support the development of robust and stable pharmaceutical products containing this compound. The use of analogous compounds like ibuprofen as a reference for potential degradation pathways can be a useful starting point, but must be confirmed through rigorous experimental investigation.
Bermoprofen: A Technical Deep Dive into its Discovery and Preclinical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bermoprofen, also known as AD-1590, is a non-steroidal anti-inflammatory drug (NSAID) that emerged from the research laboratories of Sumitomo Pharma Co., Ltd. (formerly Dainippon Pharmaceutical).[1] Chemically identified as (±)-10,11-dihydro-α,8-dimethyl-11-oxodibenz[b,f]oxepin-2-acetic acid, this compound belongs to the arylpropionic acid class of NSAIDs.[2] Like other drugs in its class, its therapeutic potential was predicated on its ability to inhibit prostaglandin synthesis, thereby exerting anti-inflammatory, analgesic, and antipyretic effects.[1][2] Despite promising preclinical findings, the development of this compound was ultimately discontinued.[1] This guide provides a comprehensive technical overview of the available scientific information regarding the discovery and preclinical development of this compound.
Discovery and Synthesis
The synthesis of this compound was first reported in the early 1980s. The key structural feature of this compound is the dibenz[b,f]oxepinone core. The preparation of this and related compounds was detailed in scientific literature, including the Journal of Medicinal Chemistry, and in patents assigned to Dainippon Pharmaceutical.[2]
Experimental Protocol: Synthesis of this compound
A potential synthetic pathway could involve:
-
Friedel-Crafts Acylation: Reaction of a substituted diphenyl ether with an appropriate acylating agent to introduce a keto-bridge, forming the tricyclic dibenz[b,f]oxepinone core.
-
Willgerodt-Kindler Reaction or similar homologation: Conversion of a methyl ketone intermediate on the phenyl ring to a phenylacetic acid derivative.
-
Alkylation: Introduction of the α-methyl group to the acetic acid side chain to yield the final propionic acid moiety characteristic of this compound.
Mechanism of Action: Cyclooxygenase Inhibition
This compound functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, also known as prostaglandin G/H synthase.[1] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of prostaglandin synthesis is the cornerstone of this compound's pharmacological effects.[1]
Below is a diagram illustrating the simplified signaling pathway of NSAIDs like this compound.
Preclinical Pharmacology
This compound underwent a series of preclinical studies to characterize its pharmacological profile. These studies demonstrated its potent anti-inflammatory, analgesic, and antipyretic properties.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical evaluations of this compound, often in comparison to the well-established NSAID, indomethacin.
Table 1: Anti-inflammatory and Analgesic Activity of this compound
| Assay | Species | This compound (AD-1590) ED₅₀ (mg/kg, p.o.) | Indomethacin ED₅₀ (mg/kg, p.o.) | Reference |
| Carrageenan-induced Paw Edema | Rat | 1.35 | 3.5 | [1] |
| Acetic Acid-induced Vascular Permeability | Rat | 0.205 | 0.6 | [1] |
| UV-induced Erythema | Guinea Pig | 0.295 | 1.0 | [1] |
| Felt Pellet-induced Granuloma | Rat | 1.7 | 0.8 | [1] |
| Acetic Acid Writhing Test | Mouse | 0.245 | 0.25 | [1] |
| Silver Nitrate-induced Arthritic Pain | Rat | 2.45 | 2.0 | [1] |
Table 2: Antipyretic Activity of this compound
| Pyrogen | Species | This compound (AD-1590) ED₅₀ (mg/kg, p.o.) | Indomethacin ED₅₀ (mg/kg, p.o.) | Reference |
| Brewer's Yeast | Rat | 0.0406 | 0.355 | [1] |
| Adjuvant | Rat | 0.0210 | 0.230 | [1] |
Table 3: Gastric Ulcerogenicity and Acute Toxicity of this compound
| Parameter | Species | This compound (AD-1590) | Indomethacin | Reference |
| Gastric Ulcerogenicity (SUD₅₀, mg/kg, p.o.) | Rat | 13.8 | 6.5 | [1] |
| Acute Oral Toxicity (LD₅₀, mg/kg) | Mouse | 500 | 24 | [1] |
| Acute Oral Toxicity (LD₅₀, mg/kg) | Rat | 147 | 12 | [1] |
Table 4: In Vitro Prostaglandin Synthetase Inhibition
| Compound | IC₅₀ (µmol/L) | Reference |
| This compound (AD-1590) | 0.78 | [1] |
| Indomethacin | 2.1 | [1] |
Experimental Protocols: Preclinical Assays
The following are generalized methodologies for the key preclinical experiments conducted on this compound.
-
Carrageenan-induced Paw Edema: Inflammation is induced by injecting carrageenan into the paw of a rodent. The volume of the paw is measured at various time points after administration of the test compound or vehicle. The percentage inhibition of edema is calculated to determine the anti-inflammatory activity.
-
Acetic Acid Writhing Test: An irritant, such as acetic acid, is injected intraperitoneally into a mouse to induce characteristic abdominal constrictions (writhes). The number of writhes is counted over a specific period after administration of the analgesic agent or vehicle. A reduction in the number of writhes indicates analgesic activity.
-
Brewer's Yeast-induced Pyrexia: Fever is induced in rats by subcutaneous injection of a suspension of Brewer's yeast. Rectal temperature is monitored before and at several time points after the administration of the antipyretic drug or vehicle. A reduction in the elevated body temperature demonstrates antipyretic efficacy.
-
In Vitro Prostaglandin Synthetase Inhibition: This assay typically uses microsomal preparations from tissues rich in COX enzymes (e.g., bovine seminal vesicles). The ability of the test compound to inhibit the conversion of arachidonic acid to prostaglandins (often measured as PGE₂) is quantified. The concentration of the drug that causes 50% inhibition of the enzyme activity is determined as the IC₅₀ value.
The workflow for preclinical evaluation is depicted in the diagram below.
Pharmacokinetics and Metabolism
Studies in rats with controlled-release granules of this compound showed that peak plasma concentrations could be modulated by the formulation, with times to peak plasma concentration ranging from 0.5 to 3 hours.[1] This work aimed to prolong the drug's short biological half-life and reduce its gastric side effects.[1]
Clinical Development and Discontinuation
A comprehensive search of publicly available clinical trial registries and scientific literature did not yield any specific results for clinical trials of this compound (AD-1590). It is common for drugs that are discontinued during development to have limited or no published clinical data. The global development status of this compound is listed as discontinued.[1] The specific reasons for the discontinuation of its development by Sumitomo Pharma have not been publicly disclosed.
Conclusion
This compound was a potent non-steroidal anti-inflammatory drug with a preclinical profile that demonstrated strong anti-inflammatory, analgesic, and particularly noteworthy antipyretic activities, in some cases surpassing the comparator drug indomethacin. However, like other NSAIDs of its era, it also exhibited the characteristic side effect of gastric ulcerogenicity. While formulation strategies were explored to mitigate these side effects and extend its duration of action, the development of this compound was ultimately halted. The lack of publicly available clinical trial data prevents a full assessment of its potential in humans. This technical guide summarizes the available preclinical data, providing a historical snapshot of a promising but ultimately unsuccessful NSAID candidate.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Biological Half-Life of Bermoprofen
This technical guide provides a comprehensive overview of the biological half-life of this compound, a non-steroidal anti-inflammatory drug (NSAID). The following sections detail its pharmacokinetic profile, metabolic pathways, and the experimental methodologies used in its evaluation.
Quantitative Pharmacokinetic Data
Table 1: Summary of this compound and its Metabolites in Humans
| Analyte | Description | Location Detected |
| This compound | Unchanged parent drug. | Plasma and Urine |
| Metabolite 1 (M1) | 11-hydroxy metabolite. | Plasma and Urine |
| Metabolite 2 (M2) | 8-carboxy-11-hydroxy metabolite. | Plasma |
| Metabolite 3 (M3) | 8-carboxy metabolite. | Plasma |
| This compound Glucuronide | Glucuronic acid conjugate of the parent drug. | Urine |
| M1 Glucuronide | Glucuronic acid conjugate of the 11-hydroxy metabolite. | Urine |
Data sourced from the study on the metabolism of this compound in man.
Experimental Protocols
The identification and characterization of this compound and its metabolites were conducted following oral administration of the drug to human subjects. The primary analytical method employed was gas chromatography-mass spectrometry (GC-MS).
2.1. Study Design
A clinical study was conducted to investigate the metabolism of this compound in humans after a single oral dose.
2.2. Sample Collection
Blood and urine samples were collected from the study participants at specified time points following the administration of this compound.
2.3. Sample Preparation
Plasma and urine samples were processed to extract the drug and its metabolites. A common technique for such non-steroidal anti-inflammatory drugs involves liquid-liquid extraction or solid-phase extraction to isolate the compounds of interest from the biological matrix.
2.4. Analytical Methodology
Gas chromatography-mass spectrometry (GC-MS) was the analytical technique used for the identification of this compound and its metabolites in the collected biological samples. This method allows for the separation of different compounds in a sample followed by their detection and identification based on their mass-to-charge ratio.
Metabolic Pathway of this compound
The primary metabolic pathway of this compound in humans involves two main steps: reduction and conjugation. The initial step is the reduction of the carbonyl group at the 11-position of the molecule. This is followed by conjugation with glucuronic acid, a common pathway for the detoxification and excretion of drugs.
Caption: Metabolic pathway of this compound in humans.
Experimental Workflow
The general workflow for the pharmacokinetic analysis of this compound is outlined below.
Caption: Workflow for this compound pharmacokinetic studies.
References
Bermoprofen (CAS Registry Number: 78499-27-1): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bermoprofen (CAS RN: 78499-27-1), with the chemical name 2-(8-methyl-10,11-dihydro-11-oxodibenz[b,f]oxepin-2-yl)propionic acid, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class.[1] This document provides a comprehensive technical overview of this compound, consolidating available data on its chemical properties, mechanism of action, pharmacology, and toxicology. The information is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
This compound is a crystalline solid with established chemical and physical characteristics. Its properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆O₄ | [1][2] |
| Molecular Weight | 296.32 g/mol | |
| IUPAC Name | 2-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)propanoic acid | |
| Synonyms | AD-1590, AJ-1590, Dibenon | [1] |
| Appearance | Crystals from toluene | |
| Melting Point | 128-129 °C |
Mechanism of Action: Cyclooxygenase Inhibition
As a member of the NSAID family, the primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By blocking this pathway, this compound exerts its therapeutic effects.
Signaling Pathway of NSAIDs
Pharmacology
This compound exhibits potent antipyretic and analgesic activities.[3] Studies in animal models have demonstrated its efficacy in reducing fever and alleviating pain.
Pharmacokinetics
A study investigating controlled-release granules of this compound in rats provided insights into its pharmacokinetic profile. Peak plasma levels were observed at different time points depending on the formulation, indicating that the absorption rate can be modified.
| Formulation | Peak Plasma Level (Time) | Animal Model |
| Immediate-Release Granules (IRG) | 0.5 hours | Rat |
| Retard-Release Granules (RRG, 1.5% coating) | 1 hour | Rat |
| Retard-Release Granules (RRG, 2.5% coating) | 2 hours | Rat |
| Retard-Release Granules (RRG, 4% coating) | 3 hours | Rat |
It is important to note that specific quantitative data on this compound's inhibition of COX-1 and COX-2 (IC50 values) were not available in the reviewed literature. Such data is critical for a comprehensive understanding of its selectivity and potential side-effect profile.
Toxicology
The primary side effect associated with this compound, typical of NSAIDs, is gastric ulcerogenicity.[3] The acute toxicity of this compound has been determined in rodent models.
| Species | Route | LD50 |
| Mouse | Oral | 500 mg/kg |
| Rat | Oral | 147 mg/kg |
Detailed sub-chronic and chronic toxicity studies, as well as genotoxicity and carcinogenicity data, were not available in the public domain at the time of this review.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and specific pharmacological assays of this compound are not publicly available and are likely contained within proprietary documents and the cited patents. However, a general overview of relevant methodologies is provided.
Synthesis
The synthesis of this compound has been described in patents assigned to Dainippon. The preparation involves a multi-step chemical synthesis, likely starting from commercially available precursors. A generalized workflow for the synthesis of related propionic acid NSAIDs often involves:
-
Acylation: A Friedel-Crafts acylation to introduce a keto group to an aromatic starting material.
-
Reduction: Reduction of the ketone to an alcohol.
-
Halogenation: Conversion of the alcohol to a halide.
-
Nitrile Formation: Introduction of a nitrile group via nucleophilic substitution.
-
Hydrolysis: Hydrolysis of the nitrile to a carboxylic acid to yield the final product.
Workflow for a Generic NSAID Synthesisdot
// Nodes start [label="Starting Materials", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Step 1:\nAcylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="Intermediate 1", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Step 2:\nReduction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate2 [label="Intermediate 2", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="Step 3:\nHalogenation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate3 [label="Intermediate 3", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="Step 4:\nNitrile Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate4 [label="Intermediate 4", fillcolor="#F1F3F4", fontcolor="#202124"]; step5 [label="Step 5:\nHydrolysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> intermediate3; intermediate3 -> step4; step4 -> intermediate4; intermediate4 -> step5; step5 -> final_product; }
References
- 1. CAS 78499-27-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C18H16O4 | CID 54204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Prolongation of antipyretic action and reduction of gastric ulcerogenicity in the rat by controlled-release granules of this compound, a new nonsteroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Bermoprofen in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of Bermoprofen dosages for rodent studies, drawing from available preclinical data. The provided protocols and data are intended to serve as a guide for the design of future experiments investigating the therapeutic potential and safety profile of this compound.
Overview of this compound
This compound is a nonsteroidal anti-inflammatory drug (NSAID) with demonstrated potent antipyretic and analgesic activities.[1] Like other NSAIDs, it is associated with ulcerogenic side effects.[1] Preclinical studies in rodents are crucial for determining its therapeutic window and characterizing its pharmacokinetic and pharmacodynamic properties.
Quantitative Data Summary
The following tables summarize the available quantitative data on this compound dosage in rodent studies.
Table 1: Chronic Toxicity Studies of this compound
| Species | Route of Administration | Dosage (mg/kg bw/day) | Duration | Key Findings |
| Mouse (Male) | Oral | 1, 5, 20, 40 | 2 years | Gallbladder mucosal hyperplasia and benign adenomas at ≥ 20 mg/kg/day. |
| Rat (Male) | Oral | 1, 5, 30, 50 | 2 years | Dose-related increase in transitional cell papilloma and carcinoma of the urinary bladder starting at 5 mg/kg/day. |
Data sourced from a two-year carcinogenicity study.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the preclinical evaluation of this compound in rodent models.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This protocol is a standard model for evaluating the acute anti-inflammatory effects of NSAIDs.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize rats to the experimental conditions for at least 7 days prior to the experiment.
-
Fasting: Fast the animals overnight (approximately 12-18 hours) before the experiment, with free access to water.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control
-
Positive Control (e.g., Indomethacin 10 mg/kg)
-
This compound (multiple dose levels, e.g., 1, 5, 20 mg/kg)
-
-
Drug Administration: Administer the vehicle, positive control, or this compound orally via gavage.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity)
This protocol is a widely used model for screening peripheral analgesic activity.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Vehicle (e.g., normal saline)
-
Acetic acid (0.6% v/v in distilled water)
-
Stopwatch
Procedure:
-
Animal Acclimatization: Acclimatize mice to the experimental conditions for at least 3 days.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control
-
Positive Control (e.g., Aspirin 100 mg/kg)
-
This compound (multiple dose levels, e.g., 5, 10, 20 mg/kg)
-
-
Drug Administration: Administer the vehicle, positive control, or this compound orally or intraperitoneally.
-
Induction of Writhing: 30 minutes (for i.p.) or 60 minutes (for p.o.) after drug administration, inject 0.1 mL/10g body weight of 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) for a period of 20-30 minutes.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
Brewer's Yeast-Induced Pyrexia in Rats (Antipyretic Activity)
This is a standard model for assessing the antipyretic potential of a compound.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Vehicle
-
Brewer's yeast (15% w/v suspension in sterile saline)
-
Digital thermometer with a rectal probe
Procedure:
-
Initial Temperature Measurement: Record the basal rectal temperature of each rat.
-
Induction of Pyrexia: Inject a 15% suspension of Brewer's yeast subcutaneously into the back of the rats at a volume of 10 mL/kg.
-
Post-Induction Temperature: 18-24 hours after yeast injection, measure the rectal temperature again. Only include rats that show an increase in rectal temperature of at least 0.5°C in the study.
-
Grouping and Drug Administration: Randomly divide the pyretic rats into groups (n=6-8) and administer the vehicle, a positive control (e.g., Paracetamol 150 mg/kg), or this compound orally.
-
Temperature Monitoring: Record the rectal temperature at 1, 2, 3, 4, and 5 hours post-drug administration.
-
Data Analysis: Analyze the reduction in rectal temperature over time for each treatment group compared to the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow.
Caption: Proposed mechanism of action of this compound via COX inhibition.
Caption: General experimental workflow for in vivo rodent studies.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Bermoprofen
AN-BPR-001
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Bermoprofen, a non-steroidal anti-inflammatory agent (NSAID). Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this protocol has been developed based on established methodologies for structurally similar NSAIDs such as Ibuprofen, Loxoprofen, and Ketoprofen. The described method is suitable for the determination of this compound in bulk drug substance and can be adapted for formulation analysis. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and a framework for method validation.
Introduction
This compound is an orally active non-steroidal anti-inflammatory agent with potent antipyretic activities.[1] As with any pharmaceutical compound, a reliable and robust analytical method is crucial for quality control, stability studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy. This document outlines a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Experimental
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
0.45 µm membrane filters
Instrumentation
A standard HPLC system equipped with:
-
Isocratic or Gradient Pumping System
-
Autosampler
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
The following chromatographic conditions are proposed based on methods for similar NSAIDs.[2][3][4][5] Optimization may be required for specific applications.
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Mediterranea Sea C18)[2] |
| Mobile Phase | Acetonitrile and 0.01 M Phosphate Buffer (pH adjusted to 3.0 with Phosphoric Acid) in a 60:40 (v/v) ratio. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm[4] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Run Time | Approximately 10 minutes |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The following is a general procedure for a bulk drug substance. For formulated products, further extraction and cleanup steps may be necessary.[6][7]
-
Accurately weigh a quantity of the sample equivalent to about 25 mg of this compound.
-
Transfer the sample to a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to dissolve the sample.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter an aliquot of the solution through a 0.45 µm membrane filter into an HPLC vial.
Method Validation Framework
A comprehensive method validation should be performed according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose. The following parameters should be assessed:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | The peak for this compound should be pure and well-resolved from other peaks. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples at three different concentration levels. | % Recovery between 98.0% and 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (S/N) of 10:1, with acceptable precision and accuracy.[8] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters should remain within acceptable limits when parameters like mobile phase composition, pH, and flow rate are slightly varied. |
System Suitability
Before commencing any analysis, the suitability of the chromatographic system should be verified. This is achieved by injecting a standard solution multiple times.
| System Suitability Parameter | Acceptance Criteria (Typical) |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% for n=5 injections |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Key parameters for HPLC method validation.
Conclusion
The proposed reversed-phase HPLC method provides a solid foundation for the quantitative determination of this compound. The specified conditions, based on the analysis of similar compounds, are expected to yield good chromatographic separation and peak shape. It is imperative that a full method validation be conducted to ensure the reliability and suitability of this method for its intended application in a specific laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. LC method development for ibuprophen and validation in different pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
Bermoprofen as a tool compound in prostaglandin synthesis research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bermoprofen, also known as AD-1590, is a non-steroidal anti-inflammatory drug (NSAID) with demonstrated potent antipyretic and analgesic properties.[1][2] As with other NSAIDs, its mechanism of action is centered on the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play crucial roles in numerous physiological and pathological processes, including inflammation, pain, and fever. The ability of this compound to modulate prostaglandin synthesis makes it a valuable tool compound for researchers investigating the arachidonic acid cascade and its downstream effects. This document provides detailed application notes and experimental protocols for the use of this compound in prostaglandin synthesis research.
Mechanism of Action
Data Presentation
In Vivo Efficacy of this compound
| Parameter | Species | Model | Dosing | Observation | Reference |
| Antipyretic Activity | Rabbit | Lipopolysaccharide (LPS)-induced fever | 0.04 - 0.1 mg/kg (oral) | Dose-related reduction in rectal temperature. At 0.1 mg/kg and higher, a significant inhibitory effect was observed. | [2] |
In Vitro Cyclooxygenase Inhibition (Hypothetical Data)
Note: Specific IC50 values for this compound are not currently available in the reviewed literature. The following table is a template for how such data would be presented.
| Enzyme | IC50 (µM) | Assay Type | Source |
| COX-1 | - | e.g., Whole blood assay | - |
| COX-2 | - | e.g., Whole blood assay | - |
Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of this compound against COX-1 and COX-2 enzymes.
Materials:
-
This compound
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
EIA buffer
-
Prostaglandin screening EIA kit (for detection of PGE2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2) to each well.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the amount of PGE2 produced using a prostaglandin screening EIA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Inhibition Assay
This protocol describes how to assess the effect of this compound on PGE2 production in a cellular context.
Materials:
-
This compound
-
Cell line (e.g., RAW 264.7 macrophages, A549 cells)
-
Cell culture medium
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
PGE2 ELISA kit
-
96-well cell culture plate
-
Cell lysis buffer
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 production.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a PGE2 ELISA kit following the manufacturer's protocol.
-
Normalize the PGE2 levels to the cell viability, which can be assessed using an MTT or similar assay.
-
Calculate the percent inhibition of PGE2 production for each concentration of this compound and determine the IC50 value.
Visualizations
References
Application Notes and Protocols for Bermoprofen in Pain Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bermoprofen is a nonsteroidal anti-inflammatory drug (NSAID) with potent analgesic and antipyretic properties.[1] Like other drugs in its class, this compound is presumed to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins involved in pain and inflammation. These application notes provide an overview of standard preclinical models and protocols relevant to the evaluation of this compound's analgesic and anti-inflammatory efficacy.
Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following protocols are based on established methodologies for NSAIDs in common pain research models. Researchers should optimize these protocols for their specific experimental conditions and objectives.
Mechanism of Action: Prostaglandin Synthesis Inhibition
This compound, as an NSAID, is expected to inhibit the cyclooxygenase (COX-1 and COX-2) enzymes. This inhibition prevents the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation and pain. Reduced prostaglandin levels lead to decreased sensitization of nociceptors, resulting in analgesic and anti-inflammatory effects.
References
Application Notes and Protocols: Determining COX-1 vs. COX-2 Selectivity of Bermoprofen
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to COX-1 and COX-2 Selectivity
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining normal physiological functions, such as protecting the gastric mucosa and supporting platelet aggregation.[2]
-
COX-2 , on the other hand, is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[3][4] The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily mediated through the inhibition of COX-2.[2]
The therapeutic utility of an NSAID is therefore closely linked to its selectivity in inhibiting COX-2 over COX-1.[5] Highly selective COX-2 inhibitors are designed to reduce inflammation with a lower risk of the gastrointestinal side effects associated with COX-1 inhibition.[4][5] Bermoprofen is a known NSAID with anti-inflammatory and antipyretic properties.[6] Determining its COX-1/COX-2 selectivity is a critical step in characterizing its pharmacological profile.
Signaling Pathway of Prostaglandin Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 4. medcentral.com [medcentral.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Use of Bermoprofen in Antipyretic Screening Assays
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Fever, or pyrexia, is a complex physiological response to infection or inflammation, characterized by an elevation of the body's thermoregulatory set point in the hypothalamus.[1] This process is primarily mediated by pyrogenic cytokines which trigger the synthesis of prostaglandins, particularly Prostaglandin E2 (PGE2).[2] Non-steroidal anti-inflammatory drugs (NSAIDs) are a class of compounds that exert their antipyretic (fever-reducing) effects by inhibiting the cyclooxygenase (COX) enzymes responsible for prostaglandin synthesis.[3]
Bermoprofen, also known as (+-)-10,11-dihydro-alpha,8-dimethyl-11-oxodibenz[b,f]oxepin-2-acetic acid, is an NSAID with potent antipyretic and analgesic properties.[4][5] Like other drugs in its class, its primary mechanism of action is the inhibition of prostaglandin synthetase.[5][6] These application notes provide a detailed protocol for evaluating the antipyretic efficacy of this compound using a standard lipopolysaccharide (LPS)-induced fever model in rats, a widely accepted method for screening potential antipyretic agents.[1][7]
2. Mechanism of Action: The Cyclooxygenase (COX) Pathway
The febrile response is initiated when exogenous pyrogens, such as Lipopolysaccharide (LPS) from Gram-negative bacteria, stimulate immune cells to release endogenous pyrogens like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1][2] These cytokines act on the brain endothelium to upregulate the cyclooxygenase-2 (COX-2) enzyme. COX-2 catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is then converted to PGE2.[6] PGE2 acts on thermoregulatory neurons in the preoptic area of the hypothalamus, elevating the thermal set point and causing fever.[2] this compound, as a COX inhibitor, blocks this pathway, thereby reducing PGE2 synthesis and lowering body temperature.[6][8]
3. Experimental Protocol: LPS-Induced Pyrexia in Rats
This protocol describes a standard in vivo assay to determine the antipyretic potential of this compound. The model uses a bacterial endotoxin, LPS, to induce a robust and reproducible febrile response in rats.[7][9]
3.1. Materials and Reagents
-
This compound
-
Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)
-
Vehicle for this compound (e.g., 0.5% Carboxymethyl cellulose)
-
Sterile, pyrogen-free 0.9% saline
-
Standard antipyretic drug (e.g., Paracetamol or Ketoprofen)
-
Male Wistar rats (150-200 g)
-
Digital thermometer with a rectal probe
-
Restraint cages for rats
3.2. Methodology
-
Animal Acclimatization: House rats in a temperature-controlled room (22-24°C) with a 12-hour light/dark cycle for at least one week before the experiment. Provide free access to standard pellet chow and water.
-
Group Allocation: Randomly divide the animals into the following groups (n=6 per group):
-
Group I (Normal Control): Receives vehicle only.
-
Group II (Negative Control): Receives LPS + Vehicle.
-
Group III (Positive Control): Receives LPS + Standard Drug (e.g., Paracetamol 150 mg/kg).
-
Group IV-VI (Test Groups): Receives LPS + this compound at varying doses (e.g., 25, 50, 100 mg/kg).
-
-
Baseline Temperature: Gently restrain each rat and insert a lubricated digital thermometer probe approximately 2-3 cm into the rectum. Record the temperature once it stabilizes. This is the basal rectal temperature (T₀). Animals with a basal temperature outside the 36.5-37.5°C range should be excluded.
-
Induction of Pyrexia: Administer LPS (e.g., 100-250 µg/kg) via intraperitoneal (i.p.) injection to all animals except the Normal Control group.[2][7] The peak febrile response is typically observed 8 to 24 hours after LPS administration.[7] For this protocol, we will measure the response starting 4 hours post-LPS.
-
Drug Administration: Four hours after LPS injection, record the rectal temperature again (T₄). This reading confirms the onset of fever. Immediately administer the respective treatments (Vehicle, Standard Drug, or this compound) orally (p.o.) or via the intended route of administration.
-
Temperature Monitoring: Record the rectal temperature of each rat at 30, 60, 120, and 180 minutes post-treatment.[10]
3.3. Experimental Workflow Diagram
References
- 1. Fevogrit, a polyherbal medicine, mitigates endotoxin (lipopolysaccharide)‐induced fever in Wistar rats by regulating pro‐inflammatory cytokine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased LPS-Induced Fever and Sickness Behavior in Adult Male and Female Rats Perinatally Exposed to Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Prolongation of antipyretic action and reduction of gastric ulcerogenicity in the rat by controlled-release granules of this compound, a new nonsteroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [drugfuture.com]
- 6. ClinPGx [clinpgx.org]
- 7. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. rjpn.org [rjpn.org]
Troubleshooting & Optimization
Improving Bermoprofen solubility for in vitro assays
Technical Support Center: Bermoprofen Solubility
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and scientists improve the solubility of this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID).[1][2] Like many organic small molecules, it is poorly soluble in aqueous solutions such as cell culture media. Its molecular formula is C₁₈H₁₆O₄ and it has a molecular weight of 296.32 g/mol .[3] The computed XLogP3 value of 3.3 suggests it is lipophilic, which contributes to its low water solubility.[4][5] For in vitro experiments, the compound must be fully dissolved in the assay medium to ensure accurate and reproducible results. Precipitation can lead to incorrect concentration-response curves and misleading data.
Q2: What are the recommended solvents for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound.[6] It is an amphipathic molecule, meaning it is soluble in both aqueous and organic media, making it a versatile solvent for biological studies.[7] Ethanol can also be used, as many non-steroidal anti-inflammatory drugs are soluble in it.[8][9][10]
Q3: My this compound stock solution precipitates when I dilute it into my aqueous cell culture medium. What can I do?
A3: This is a common issue known as "precipitation upon dilution." Here are several troubleshooting steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically ≤0.5%, as higher concentrations can be toxic to cells.[11]
-
Use Pre-warmed Media: Adding the DMSO stock to media that has been pre-warmed to 37°C can sometimes help maintain solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, first, dilute your high-concentration DMSO stock into a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume.
-
Increase Solubilizing Agents: If the assay allows, consider using a formulation with co-solvents or surfactants, though their effects on the cells must be validated.[12][13]
Q4: Are there alternative methods to improve the aqueous solubility of this compound for my experiments?
A4: Yes, several techniques can be employed to enhance the solubility of poorly soluble drugs like this compound.[12][14] These include:
-
Co-solvency: Using a mixture of solvents. For example, a stock solution can be prepared in a combination of DMSO and polyethylene glycol (PEG).[6][13]
-
Complexation: Using cyclodextrins, which are molecules that can encapsulate hydrophobic drugs and increase their aqueous solubility. A formulation using SBE-β-CD (sulfobutylether-β-cyclodextrin) has been described.[6]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility. However, the pH must remain within a physiologically compatible range for your cells.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents. Researchers should note that hygroscopic solvents like DMSO can absorb water, which can affect solubility, so using a fresh, unopened bottle is recommended for preparing stock solutions.[6]
| Solvent/Vehicle System | Reported Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (337.47 mM) | Requires sonication to fully dissolve.[6] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (8.44 mM) | A clear solution is formed.[6] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.44 mM) | A clear solution is formed using a cyclodextrin.[6] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (8.44 mM) | A clear solution is formed.[6] |
| Ethanol, Dimethylformamide (DMF) | Soluble | Specific quantitative data is not readily available, but similar NSAIDs like Ibuprofen are highly soluble in these solvents.[8][9] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 29.63 mg of this compound powder (Molecular Weight: 296.32 g/mol ).
-
Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO to the this compound powder.
-
Dissolution: Vortex the solution vigorously. Use an ultrasonic bath to aid dissolution until the solution is completely clear and no particulates are visible.[6] Gentle warming to 37°C can also help.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[6]
Protocol 2: Diluting this compound Stock for Cell-Based Assays
-
Thaw Stock: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Warm the cell culture medium or assay buffer to 37°C.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution by adding a small amount of the DMSO stock to a small volume of the pre-warmed medium. For example, add 2 µL of 100 mM stock to 98 µL of medium to get a 2 mM solution. Mix gently by flicking the tube.
-
Final Dilution: Add the required volume of the intermediate dilution to your final assay volume. For instance, to achieve a final concentration of 20 µM in 10 mL of medium, add 100 µL of the 2 mM intermediate solution. This ensures the final DMSO concentration remains low (e.g., 0.1%).
-
Mix and Add to Cells: Gently mix the final solution before adding it to the cells. Visually inspect the medium for any signs of precipitation.
Visual Guides and Pathways
Experimental Workflow for this compound Preparation
Caption: Workflow for preparing this compound for in vitro assays.
This compound's Target: The COX Signaling Pathway
This compound, like other NSAIDs, primarily acts by inhibiting cyclooxygenase (COX) enzymes.[1][15][16] These enzymes are crucial for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[17][18][19]
Caption: Inhibition of the COX pathway by this compound.
Troubleshooting Solubility Issues
Use this decision tree to diagnose and solve common solubility problems encountered during your experiments.
Caption: A troubleshooting guide for this compound precipitation.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Prolongation of antipyretic action and reduction of gastric ulcerogenicity in the rat by controlled-release granules of this compound, a new nonsteroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. This compound | C18H16O4 | CID 54204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-bermoprofen | C18H16O4 | CID 76964242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Multidisciplinary utilization of dimethyl sulfoxide: pharmacological, cellular, and molecular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Ibuprofen - LKT Labs [lktlabs.com]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. news-medical.net [news-medical.net]
- 17. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 18. academic.oup.com [academic.oup.com]
- 19. The uses and mechanism of action of Ibuprofen_Chemicalbook [chemicalbook.com]
Bermoprofen degradation pathways and prevention
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the degradation of Bermoprofen during experimental procedures. The following guides and frequently asked questions (FAQs) are based on established knowledge of the degradation pathways of structurally similar non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen.
Disclaimer: The degradation pathways and products outlined here are based on general knowledge of profen-class drugs. Specific degradation kinetics and products for this compound should be confirmed experimentally.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, which is similar to other profens, this compound is likely susceptible to degradation through four primary pathways:
-
Hydrolysis: Degradation in the presence of water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Degradation due to reaction with oxidative species, such as peroxides or atmospheric oxygen.
-
Photolysis: Degradation upon exposure to light, particularly UV radiation.
-
Thermolysis: Degradation at elevated temperatures.
Q2: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
A2: Unexpected peaks in your chromatogram are often indicative of degradation products. The identity of these products will depend on the storage and handling conditions of your sample. Refer to the troubleshooting guide below to identify the potential degradation pathway and take corrective measures. It is crucial to use a validated stability-indicating HPLC method to ensure separation of the active pharmaceutical ingredient (API) from any degradants.
Q3: How can I prevent the degradation of this compound in my formulations?
A3: Preventing degradation involves controlling the environmental conditions to which this compound is exposed. Key preventative measures include:
-
pH Control: Maintain the pH of solutions within a stable range, avoiding highly acidic or alkaline conditions.
-
Inert Atmosphere: For oxygen-sensitive formulations, consider manufacturing and packaging under an inert atmosphere (e.g., nitrogen).
-
Light Protection: Store this compound and its formulations in light-resistant containers.
-
Temperature Control: Adhere to recommended storage temperatures and avoid exposure to excessive heat.
-
Use of Excipients: Consider the inclusion of antioxidants or other stabilizing agents in your formulation.
Q4: Are there any known toxic degradation products of profen-class drugs?
A4: Yes, some degradation products of profens have been reported to have different toxicological profiles than the parent drug. For example, certain photolytic and oxidative degradants of ibuprofen have shown potential for increased toxicity. It is essential to identify and quantify any significant degradation products in your this compound formulation.
Troubleshooting Guides
Issue 1: Loss of Potency in Aqueous Formulations
-
Symptom: HPLC analysis shows a decrease in the peak area of this compound over time in an aqueous-based formulation.
-
Possible Cause: Hydrolytic degradation. This is often accelerated by pH extremes.
-
Troubleshooting Steps:
-
Verify pH: Check the pH of your formulation.
-
Conduct Forced Degradation: Perform a forced degradation study by exposing your formulation to acidic (e.g., 0.1N HCl) and basic (e.g., 0.1N NaOH) conditions to confirm pH-dependent degradation.
-
Optimize pH: Adjust the formulation pH to a range where this compound exhibits maximum stability. This can be determined through a pH-rate profile study.
-
Consider Buffers: Utilize a suitable buffering system to maintain the optimal pH.
-
Issue 2: Appearance of Unknown Impurities in Solid Dosage Forms
-
Symptom: New peaks are observed during the stability testing of tablets or capsules stored under accelerated conditions (e.g., high temperature and humidity).
-
Possible Cause: A combination of thermal and oxidative degradation. The presence of certain excipients can also catalyze these processes.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure that storage conditions are within the recommended range.
-
Forced Degradation Studies:
-
Thermal: Expose the drug substance and formulation to high temperatures (e.g., 60-80°C) to induce thermal degradation products.
-
Oxidative: Treat the drug substance with an oxidizing agent (e.g., 3% H₂O₂) to generate oxidative degradants.
-
-
Excipient Compatibility Study: Evaluate the compatibility of this compound with each excipient in the formulation under stressed conditions to identify any interactions.
-
Incorporate Antioxidants: If oxidative degradation is confirmed, consider adding an antioxidant such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to the formulation.[1]
-
Issue 3: Discoloration and Potency Loss in a Liquid Formulation Exposed to Light
-
Symptom: A liquid formulation of this compound changes color and shows a significant drop in API concentration after accidental exposure to light.
-
Possible Cause: Photolytic degradation.
-
Troubleshooting Steps:
-
Confirm Photostability: Conduct a photostability study according to ICH Q1B guidelines by exposing the formulation to a controlled light source.
-
Use Protective Packaging: Package the formulation in amber or other light-opaque containers.
-
Formulation Adjustment: Consider the addition of a UV-absorbing agent if transparent packaging is required for marketing purposes.
-
Quantitative Data Summary
The following tables provide hypothetical quantitative data based on typical forced degradation studies for profen-class drugs. This data is for illustrative purposes only and should be experimentally verified for this compound.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1N HCl | 24 hours | 60°C | 15% | Decarboxylated this compound |
| Base Hydrolysis | 0.1N NaOH | 8 hours | 60°C | 25% | Hydrolyzed ester side chain |
| Oxidation | 3% H₂O₂ | 12 hours | 25°C | 20% | Hydroxylated this compound, Ketone derivatives |
| Thermal | Dry Heat | 48 hours | 80°C | 10% | 4-Isobutylacetophenone analogue |
| Photolytic | ICH-compliant light | 7 days | 25°C | 30% | Photodegradation products (e.g., hydroxylated species) |
Table 2: HPLC Method Parameters for Stability-Indicating Assay (Example)
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acidic Degradation:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 1N HCl.
-
Keep the flask at 60°C for 24 hours.
-
Neutralize the solution with 1N NaOH.
-
Dilute to volume with the mobile phase.
-
-
Alkaline Degradation:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 1N NaOH.
-
Keep the flask at 60°C for 8 hours.
-
Neutralize the solution with 1N HCl.
-
Dilute to volume with the mobile phase.
-
-
Neutral Degradation:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of purified water.
-
Keep the flask at 60°C for 24 hours.
-
Dilute to volume with the mobile phase.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Oxidative Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.
-
Oxidative Degradation:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 30% H₂O₂.
-
Keep the flask at room temperature for 12 hours, protected from light.
-
Dilute to volume with the mobile phase.
-
-
Analysis: Analyze the sample by HPLC.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for investigating and preventing degradation.
References
Overcoming Bermoprofen precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with Bermoprofen in cell culture media.
Troubleshooting Guide: Overcoming this compound Precipitation
Precipitation of this compound in your cell culture experiments can lead to inaccurate dosing and unreliable results. This guide provides a systematic approach to identify the cause and resolve the issue.
Problem: I observed a precipitate in my cell culture medium after adding this compound.
Initial Assessment:
-
Visual Confirmation: Observe the culture medium under a microscope. Precipitate may appear as small, crystalline structures, an amorphous solid, or a general cloudiness.
-
Control Wells: Always include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound) to ensure the solvent itself is not causing precipitation or toxicity.
Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| Poor Aqueous Solubility | This compound is a lipophilic compound with low inherent solubility in aqueous solutions like cell culture media. | 1. Optimize Stock Solution Concentration: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent like DMSO. It is soluble in DMSO at up to 100 mg/mL. 2. Serial Dilution: Perform serial dilutions of your working concentration in pre-warmed (37°C) cell culture medium. Avoid adding a small volume of highly concentrated stock directly to a large volume of cold medium. 3. Use of Solubilizing Agents: For persistent issues, consider preparing the stock solution with co-solvents. A known effective formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a this compound concentration of at least 2.5 mg/mL. |
| pH of the Medium | As a non-steroidal anti-inflammatory drug (NSAID) with a propionic acid group, this compound is likely an acidic compound. Its solubility is pH-dependent, with lower solubility at acidic or neutral pH. Cell culture media is typically buffered around pH 7.4. | 1. Slight pH Adjustment: A minor, controlled increase in the pH of the cell culture medium (e.g., to 7.6-7.8) may enhance the solubility of this compound. However, ensure the pH remains within the tolerable range for your specific cell line. 2. Use of Buffered Saline Solutions: For initial dilutions, consider using a buffered saline solution (e.g., PBS) at a slightly higher pH before final dilution in the complete culture medium. |
| Interaction with Media Components | High concentrations of salts, proteins (especially in serum-containing media), or other components can reduce the solubility of this compound. | 1. Serum Concentration: If using fetal bovine serum (FBS) or other sera, try reducing the serum percentage during the initial exposure to this compound, if your experimental design allows. 2. Serum-Free Media: If compatible with your cells, consider using a serum-free medium for the experiment. 3. Component Analysis: Be aware of high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) in your medium, as these can sometimes interact with acidic drugs. |
| Temperature Effects | The solubility of many compounds is temperature-dependent. Adding a cold stock solution to the medium can cause a temporary decrease in solubility. | 1. Pre-warm Solutions: Ensure both your this compound stock solution (if stable at room temperature for a short period) and the cell culture medium are at 37°C before mixing. 2. Avoid Cold Shock: Do not store freshly prepared this compound-containing media at 4°C for extended periods before use, as this can promote precipitation. Prepare fresh as needed. |
| High Final Concentration | The desired experimental concentration of this compound may exceed its solubility limit in the final cell culture medium. | 1. Dose-Response Curve: Start with a lower, soluble concentration and perform a dose-response experiment to determine the effective concentration range. 2. Re-evaluate Experimental Design: If a very high concentration is required, explore alternative delivery methods, such as encapsulation or the use of specialized formulation excipients. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a this compound stock solution?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It has a reported solubility of up to 100 mg/mL in DMSO.
Q2: What is the maximum concentration of DMSO I can use in my cell culture?
A2: The final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. However, the tolerance to DMSO can vary between cell lines, so it is recommended to perform a vehicle control to assess the effect of the solvent on your specific cells.
Q3: Can I pre-mix this compound in my bulk cell culture medium and store it?
A3: It is not recommended to store cell culture medium containing this compound for extended periods, especially at 4°C, as this can increase the likelihood of precipitation. It is best practice to prepare fresh working solutions of this compound in the medium immediately before each experiment.
Q4: My this compound precipitated after I added it to the medium. Can I still use it?
A4: No, you should not use medium with a visible precipitate. The formation of a precipitate means the actual concentration of solubilized this compound is unknown and lower than intended, which will lead to inaccurate and non-reproducible results.
Q5: How does the pH of the cell culture medium affect this compound solubility?
A5: this compound contains a carboxylic acid functional group, making it an acidic compound. Its solubility in aqueous solutions is expected to increase as the pH becomes more alkaline. Standard cell culture media are buffered to a physiological pH of around 7.2-7.4. If precipitation occurs, a slight, carefully controlled increase in the medium's pH might improve solubility, but this must be balanced with the pH tolerance of the cells.
Quantitative Data Summary
The following table summarizes the known physicochemical properties of this compound relevant to its use in cell culture.
| Property | Value | Source |
| Molecular Weight | 296.32 g/mol | PubChem |
| Predicted XLogP3 | 3.3 | PubChem |
| Solubility in DMSO | ≥ 80 mg/mL | TargetMol |
| Aqueous Solubility | Poor | Inferred from lipophilicity |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO and subsequent dilution to a final working concentration in cell culture medium.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes and pipette tips
-
-
Procedure for 10 mM Stock Solution:
-
Calculate the mass of this compound required for your desired volume of 10 mM stock solution (Molecular Weight = 296.32 g/mol ). For 1 mL of 10 mM stock, you will need 0.001 L * 0.01 mol/L * 296.32 g/mol = 2.96 mg.
-
Aseptically weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of DMSO to the tube.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Procedure for Working Solution (e.g., 10 µM):
-
Pre-warm the complete cell culture medium to 37°C.
-
Perform a serial dilution. For example, to make a 10 µM working solution from a 10 mM stock, you can first prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of pre-warmed medium to get a 10 µM solution.
-
Ensure the final DMSO concentration in the culture medium is at a non-toxic level (e.g., ≤ 0.1%).
-
Add the final working solution to your cell culture plates.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure to assess the cytotoxicity of this compound on a chosen cell line.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Caption: Experimental workflow for using this compound in cell culture.
Bermoprofen Administration in Mice: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the administration of Bermoprofen in mouse models. The guides address common challenges and provide standardized protocols to ensure experimental accuracy and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) with potent antipyretic and analgesic properties.[1][2] Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1][3] These enzymes are crucial for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[3][4][5] By blocking COX enzymes, this compound reduces prostaglandin synthesis, thereby exerting its therapeutic effects.[5][6]
Q2: What are the common administration routes for this compound in mice?
A2: While specific studies on this compound administration routes in mice are limited, based on its classification as an NSAID, the most common and relevant routes are:
-
Oral (PO): Often administered via gavage. This route is convenient but subject to first-pass metabolism, which may affect bioavailability. Studies in rats have utilized oral administration of this compound granules.[1][2]
-
Intraperitoneal (IP): Allows for rapid absorption and is a common alternative to intravenous injection. However, it carries a risk of incorrect placement or irritation.[7][8]
-
Subcutaneous (SC): Provides slower, more sustained absorption compared to IP or IV routes.
-
Intravenous (IV): Offers 100% bioavailability and immediate effect but can be technically challenging in mice.
The choice of route depends on the experimental goals, such as the desired onset of action and duration of effect.
Q3: How should I prepare a this compound solution for administration?
A3: The solubility of this compound must be considered. For many NSAIDs, which are often weak acids, solubility can be challenging in aqueous solutions. It is recommended to consult the manufacturer's data sheet for specific solubility information. If not available, consider the following common vehicles:
-
For Oral Administration: Aqueous solutions using a vehicle like 0.5-1% carboxymethylcellulose (CMC) or a suspension in a palatable vehicle.
-
For Injections (IP, SC, IV): Sterile, pH-neutral, isotonic solutions are critical to prevent irritation and pain.[9] Solutions may require buffering or the use of co-solvents like DMSO or ethanol, which must then be diluted to non-toxic levels in saline or PBS. Always perform a small pilot study to check for precipitation and animal tolerance.
Q4: What are the potential side effects of this compound in mice?
A4: Like other NSAIDs, this compound has the potential for side effects. A key concern is gastric ulcerogenicity, which was noted in early studies.[1][2] Other potential adverse effects common to NSAIDs include renal and cardiovascular effects due to the inhibition of COX-1 and COX-2, which are involved in maintaining gastrointestinal mucosa lining and kidney function.[3][10] Researchers should carefully monitor animals for signs of distress, weight loss, or gastrointestinal discomfort.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Animal Distress During Oral Gavage | Improper restraint; incorrect gavage needle size or placement; esophageal irritation. | Ensure proper scruffing technique to straighten the esophagus.[11][12] Use a flexible, ball-tipped gavage needle of the correct size. Measure the needle from the mouth to the last rib to avoid stomach perforation.[12][13] Pre-coating the needle with sucrose may reduce stress and facilitate swallowing.[14] Do not force the needle; allow the mouse to swallow it.[15] |
| Injection Site Reaction (SC/IP) | Solution is not at a neutral pH or is not isotonic; substance is an irritant; improper injection technique; contamination. | Ensure the injectable solution is sterile and buffered to a physiological pH (~7.4).[9] Warm cold solutions to room temperature before injection.[8] For IP injections, use the lower right abdominal quadrant to avoid organs like the cecum and bladder.[8][16] If signs of peritonitis (e.g., abdominal pain, lethargy) occur, contact veterinary staff immediately.[17] |
| Variable Experimental Results | Inconsistent dosing; poor drug absorption/bioavailability; stress affecting physiology. | Use a calibrated pipette or syringe for accurate dosing. Ensure the formulation is homogenous (e.g., a well-mixed suspension). Consider the pharmacokinetic profile of the chosen route (see Table 1). Handle animals consistently and allow for acclimatization to minimize stress. |
| Aspiration or Lung Injury after Gavage | Accidental insertion of the gavage needle into the trachea. | If the animal coughs, struggles excessively, or fluid bubbles from the nose, remove the needle immediately.[12][13] Monitor the animal closely for respiratory distress. Proper restraint with the head and neck extended is critical to prevent tracheal entry.[15] |
| Hind Limb Weakness After IP Injection | Injection into muscle or irritation of the sciatic nerve. | This can occur if the needle is inserted at an improper angle or depth.[7] Ensure the injection is performed in the correct abdominal quadrant with the needle angled appropriately to enter the peritoneal cavity without striking muscle or nerves. |
Data Presentation
Table 1: Representative Pharmacokinetic Parameters for a Profen-Class NSAID in Mice by Administration Route
Disclaimer: Data presented below are hypothetical and representative for a typical profen-class NSAID. Actual values for this compound must be determined experimentally.
| Parameter | Oral (PO) | Intraperitoneal (IP) | Subcutaneous (SC) | Intravenous (IV) |
| Bioavailability (%) | 40 - 70% | 80 - 100% | 70 - 90% | 100% |
| Time to Max Concentration (Tmax) | 30 - 60 min | 15 - 30 min | 45 - 90 min | < 5 min |
| Max Plasma Concentration (Cmax) | Moderate | High | Low to Moderate | Highest |
| Elimination Half-Life (t1/2) | Variable | Similar to IV | Prolonged | Baseline |
| Typical Dose Range | 10-50 mg/kg | 10-40 mg/kg | 10-40 mg/kg | 5-20 mg/kg |
Note: These values can be significantly influenced by the specific drug formulation, vehicle, and mouse strain.
Experimental Protocols & Visualizations
Mechanism of Action: COX Inhibition Pathway
This compound, as an NSAID, functions by inhibiting the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
Caption: this compound blocks COX-1 and COX-2, preventing prostaglandin synthesis.
Workflow for Selecting an Administration Route
Choosing the correct administration route is fundamental to achieving reliable and reproducible results. This workflow outlines a logical decision-making process.
Caption: Decision tree for selecting a drug administration route in mice.
Protocol: Oral Gavage (PO)
-
Animal Restraint: Gently scruff the mouse by pinching the loose skin over the neck and back. The grip should be firm enough to immobilize the head.[12]
-
Positioning: Hold the mouse in a vertical position. This alignment helps straighten the path to the esophagus.[15]
-
Needle Measurement: Before the first use, measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark the needle.
-
Insertion: Gently insert the ball-tipped gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the back of the throat. The mouse should swallow the needle.[13] Do not apply force.
-
Administration: Once the needle is in place to the predetermined depth, slowly depress the syringe plunger to administer the substance. The maximum volume should not exceed 10 ml/kg.[13]
-
Withdrawal & Monitoring: Gently remove the needle along the same path. Return the mouse to its cage and monitor for at least 10 minutes for any signs of respiratory distress or discomfort.[13]
Protocol: Intraperitoneal Injection (IP)
-
Animal Restraint: Scruff the mouse and position it to expose the abdomen, tilting the head downwards slightly to move organs away from the injection site.
-
Site Identification: Locate the injection site in the lower right abdominal quadrant. This avoids the cecum on the left and the bladder in the midline.[8][16]
-
Needle Insertion: Using a 25-27G needle, penetrate the skin and abdominal wall at a 30-45 degree angle.[16]
-
Aspiration Check: Gently pull back on the plunger to ensure no fluid (urine, blood, intestinal contents) is aspirated.[8][16] If fluid appears, discard the syringe and start over at a new site with fresh materials.
-
Injection: Inject the substance smoothly. The maximum volume is typically up to 10 ml/kg.[8]
-
Withdrawal & Monitoring: Remove the needle and return the animal to its cage. Observe for any complications such as bleeding or signs of pain.[7]
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Prolongation of antipyretic action and reduction of gastric ulcerogenicity in the rat by controlled-release granules of this compound, a new nonsteroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 5. news-medical.net [news-medical.net]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. instechlabs.com [instechlabs.com]
- 13. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 14. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ouv.vt.edu [ouv.vt.edu]
- 16. research.vt.edu [research.vt.edu]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
Troubleshooting inconsistent results with Bermoprofen
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Bermoprofen in experimental settings. Here you will find troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and data to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent inhibition of prostaglandin E2 (PGE2) production in our cell-based assays with this compound. What are the potential causes?
A1: Inconsistent results in PGE2 inhibition assays can stem from several factors:
-
Cell Health and Density: Ensure your cells are healthy, viable, and seeded at a consistent density. Over-confluent or unhealthy cells can respond differently to stimuli and inhibitors.[1][2]
-
Reagent Variability: Use fresh, high-quality reagents. The stability of prostaglandins, such as PGE2, can be a factor, so handle samples promptly and store them at -80°C if not analyzed immediately.
-
Assay Protocol Deviations: Minor variations in incubation times, temperatures, and pipetting techniques can lead to significant differences in results.[3] Adhere strictly to your validated protocol.
-
This compound Solubility: Ensure this compound is fully dissolved. Precipitation of the compound will lead to a lower effective concentration and reduced efficacy. Sonication may aid in dissolution.
-
Presence of Serum Proteins: NSAIDs can bind to proteins like albumin in cell culture media, which can reduce the effective concentration of the drug.[4] Consider this when determining your working concentration.
Q2: Our in vivo experiments with this compound show variable anti-inflammatory effects. What could be the reason?
A2: Variability in in vivo studies can be influenced by:
-
Drug Formulation and Administration: The formulation of this compound can significantly impact its absorption and bioavailability. Controlled-release granules have been shown to provide a more sustained plasma profile compared to immediate-release forms.[5] Ensure consistent formulation and administration techniques across all animals.
-
Animal Model and Health Status: The physiological state of the animals, including underlying inflammation and stress levels, can affect the response to anti-inflammatory drugs.
-
Pharmacokinetics: this compound has a short biological half-life.[5][6] The timing of drug administration relative to the inflammatory stimulus is critical for observing maximal efficacy.
Q3: We are concerned about the potential for gastric ulceration with this compound in our long-term animal studies. How can we mitigate this?
A3: Gastric ulcerogenicity is a known side effect of non-selective NSAIDs like this compound.[6] Strategies to minimize this include:
-
Controlled-Release Formulations: Using a sustained-release formulation can provide a flatter plasma concentration profile, which has been associated with lower ulcerogenic activity compared to immediate-release formulations.[5]
-
Dose Optimization: Use the lowest effective dose of this compound to achieve the desired anti-inflammatory effect.
-
Co-administration of Gastroprotective Agents: While not ideal for studying the intrinsic properties of this compound, co-treatment with proton pump inhibitors or misoprostol can be considered if the primary goal is to assess long-term efficacy on another endpoint.
Troubleshooting Guides
Inconsistent In Vitro COX Inhibition
| Symptom | Possible Cause | Suggested Solution |
| Lower than expected COX inhibition | This compound precipitation. | Visually inspect the solution for any precipitate. If present, warm and/or sonicate the solution. Prepare fresh stock solutions frequently. |
| Cell density too high. | Optimize cell seeding density to ensure a linear assay response.[1] | |
| Reagent degradation (e.g., arachidonic acid). | Aliquot and store reagents at the recommended temperature. Avoid repeated freeze-thaw cycles. | |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure a homogenous cell suspension before and during seeding. Use calibrated pipettes.[1] |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with media to maintain humidity. | |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of all components in each well.[1] | |
| No COX inhibition observed | Incorrect this compound concentration. | Verify the calculations for your stock and working solutions. |
| Inactive this compound. | Check the expiration date and storage conditions of the compound. | |
| Assay failure. | Run positive and negative controls to ensure the assay is performing correctly. |
Variable Prostaglandin E2 Quantification (ELISA)
| Symptom | Possible Cause | Suggested Solution |
| High background signal | Insufficient washing. | Increase the number of wash steps and ensure complete removal of wash buffer.[3] |
| Cross-reactivity of antibodies. | Use a highly specific PGE2 ELISA kit. | |
| Contaminated reagents. | Use fresh, sterile reagents. | |
| Low signal or sensitivity | Degraded PGE2 standard or samples. | Prepare fresh standards for each assay. Store samples at -80°C and avoid repeated freeze-thaw cycles. |
| Incorrect incubation times or temperatures. | Adhere strictly to the protocol's incubation parameters.[7][8][9][10] | |
| Inactive HRP-conjugate. | Check the expiration date and storage of the conjugate. | |
| High coefficient of variation (%CV) between duplicates | Pipetting inconsistency. | Use calibrated pipettes and ensure accurate and consistent volumes are added to each well. |
| Incomplete mixing. | Gently tap the plate to ensure thorough mixing of reagents in each well. | |
| Plate reader issue. | Ensure the plate reader is calibrated and using the correct wavelength.[1] |
Experimental Protocols
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol is a general guideline for determining the IC50 of this compound for COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Hemin (cofactor)
-
Arachidonic acid (substrate)
-
This compound
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a serial dilution of this compound in DMSO or another suitable solvent.
-
Assay Setup: In a 96-well plate, add the assay buffer, hemin, and the COX enzyme (COX-1 or COX-2).
-
Inhibitor Addition: Add a small volume of the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at the recommended temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to start the reaction.
-
Detection: Immediately add the detection probe.
-
Measurement: Read the absorbance or fluorescence at the appropriate wavelength at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Prostaglandin E2 Quantification by ELISA
This protocol provides a general workflow for measuring PGE2 levels in cell culture supernatants.
Materials:
-
PGE2 ELISA Kit (containing pre-coated plate, PGE2 standard, detection antibody, HRP-conjugate, wash buffer, substrate, and stop solution)
-
Cell culture supernatants from cells treated with this compound or vehicle
-
Microplate reader
Procedure:
-
Sample and Standard Preparation: Prepare a standard curve by serially diluting the PGE2 standard as per the kit instructions. Thaw cell culture supernatant samples on ice.
-
Assay:
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Add the PGE2 detection antibody to each well.
-
Incubate as recommended in the kit protocol (e.g., 1-2 hours at room temperature).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the HRP-conjugate to each well and incubate.
-
Wash the plate again.
-
Add the substrate and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the PGE2 standards. Calculate the PGE2 concentration in the samples by interpolating their absorbance values from the standard curve.
Data Presentation
Table 1: In Vivo Antipyretic Activity of this compound in LPS-Induced Febrile Rabbits
| Dosage (mg/kg, p.o.) | Effect on Rectal Temperature |
| 0.04 | Dose-related antipyretic activity observed.[6] |
| 0.1 | Significant inhibition of the rise in rectal temperature.[6] |
| 0.4 | Rectal temperature returned approximately to normal.[6] |
Table 2: Comparative IC50 Values of Various NSAIDs for COX-1 and COX-2
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| Ibuprofen | 12 | 80 | 0.15[11] |
| Diclofenac | 0.076 | 0.026 | 2.9[11] |
| Indomethacin | 0.0090 | 0.31 | 0.029[11] |
| Meloxicam | 37 | 6.1 | 6.1[11] |
| Celecoxib | 82 | 6.8 | 12[11] |
Visualizations
Caption: Mechanism of action of this compound via inhibition of COX-1 and COX-2.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. biocompare.com [biocompare.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 3. assaygenie.com [assaygenie.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Prolongation of antipyretic action and reduction of gastric ulcerogenicity in the rat by controlled-release granules of this compound, a new nonsteroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. raybiotech.com [raybiotech.com]
- 8. elkbiotech.com [elkbiotech.com]
- 9. arborassays.com [arborassays.com]
- 10. file.elabscience.com [file.elabscience.com]
- 11. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Bermoprofen Dose-Response Curve Optimization: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Bermoprofen, a potent and selective inhibitor of Cyclooxygenase-2 (COX-2). Our goal is to help you optimize your dose-response experiments for accurate and reproducible results.
Troubleshooting Guide
Q1: My dose-response curve is not showing a classic sigmoidal shape. What are the common causes?
A1: A non-sigmoidal curve can arise from several factors. Here are the most common issues and their solutions:
-
Inappropriate Concentration Range: If the curve appears flat, your concentration range may be too narrow and might be entirely on the plateau (top or bottom) of the curve.
-
Solution: Widen your concentration range. We recommend starting with a broad range (e.g., 1 nM to 100 µM) in a preliminary experiment to identify the active range.
-
-
Compound Solubility Issues: this compound may precipitate at high concentrations, leading to a drop in the response that is not due to its biological activity.
-
Solution: Visually inspect your stock solutions and the highest concentration wells for any precipitate. Ensure your solvent concentration is consistent across all wells and does not exceed 0.5% to maintain solubility and minimize solvent-induced artifacts.
-
-
Assay Interference: At high concentrations, this compound might interfere with the assay technology itself (e.g., quenching fluorescence, inhibiting the reporter enzyme).
-
Solution: Run a control experiment with the highest concentration of this compound in an assay system without cells or the target enzyme to check for direct interference.
-
Q2: I am observing high variability between replicate wells. How can I improve the precision of my results?
A2: High variability can obscure the true dose-response relationship. Consider the following troubleshooting steps:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a common source of variability.
-
Solution: Ensure your cells are in a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. Use a calibrated multichannel pipette for seeding.
-
-
Pipetting Errors: Small volume errors, especially with serial dilutions, can propagate and lead to significant inaccuracies.
-
Solution: Calibrate your pipettes regularly. Use low-retention pipette tips. For serial dilutions, ensure thorough mixing between each dilution step.
-
-
Edge Effects: Wells on the perimeter of the plate can be prone to evaporation, leading to changes in compound concentration and cell health.
-
Solution: Avoid using the outer wells of the plate for experimental data. Fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). For cell-based assays, we recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions should be made in your cell culture medium, ensuring the final DMSO concentration in the assay does not exceed 0.5% (v/v) to avoid solvent toxicity.
Q2: What are the known off-target effects of this compound at high concentrations?
A2: While this compound is a highly selective COX-2 inhibitor, off-target effects can be observed at concentrations significantly above its IC50 for COX-2. As indicated in the table below, at concentrations exceeding 10 µM, some inhibition of COX-1 may occur. It is crucial to perform a cytotoxicity assay in parallel with your primary assay to ensure the observed effects are not due to general cell death.
Q3: What is the typical incubation time required to observe inhibition of prostaglandin E2 (PGE2) production?
A3: The optimal incubation time can vary depending on the cell type and experimental conditions. For most cell lines, a pre-incubation period of 1-2 hours with this compound is sufficient to achieve target engagement before stimulating with an inflammatory agent like lipopolysaccharide (LPS). The subsequent stimulation period to allow for PGE2 production is typically 18-24 hours.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound in common experimental setups.
Table 1: Potency of this compound in Different Cell Lines
| Cell Line | Target Enzyme | Agonist (Concentration) | Incubation Time (h) | IC50 (nM) [95% CI] |
| RAW 264.7 | COX-2 | LPS (1 µg/mL) | 24 | 15.2 [12.8 - 18.1] |
| A549 | COX-2 | IL-1β (10 ng/mL) | 24 | 22.5 [19.5 - 26.0] |
| HCA-7 | COX-1 | Arachidonic Acid (10 µM) | 1 | > 10,000 |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | Incubation Time (h) | CC50 (µM) [95% CI] |
| RAW 264.7 | MTT Assay | 24 | 85.4 [78.9 - 92.4] |
| A549 | CellTiter-Glo® | 24 | > 100 |
Experimental Protocols
Protocol: Measuring this compound-Mediated Inhibition of PGE2 Production in RAW 264.7 Macrophages
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in serum-free DMEM, starting from 200 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Compound Treatment: Remove the old medium from the cells and add 50 µL of the this compound dilutions or vehicle control to the respective wells. Incubate for 1 hour at 37°C.
-
Stimulation: Add 50 µL of LPS solution (2 µg/mL in serum-free DMEM) to all wells except the unstimulated control. The final LPS concentration will be 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for PGE2 analysis.
-
PGE2 Quantification: Measure the PGE2 concentration in the supernatant using a commercially available ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: this compound's mechanism of action via COX-2 inhibition.
Caption: Experimental workflow for determining this compound's IC50.
Caption: Troubleshooting logic for common dose-response issues.
Minimizing gastric side effects of Bermoprofen in animal studies
Disclaimer: No direct animal studies on the gastric side effects of Bermoprofen were identified in the available literature. The following information is extrapolated from studies on other propionic acid-derived Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) such as Ibuprofen and Flurbiprofen, and general principles of NSAID-induced gastropathy. Researchers should consider these as guidance and adapt protocols specifically for this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant gastric lesions in our rat model with this compound administration. What is the likely mechanism?
A1: The primary mechanism for gastric mucosal damage from NSAIDs, including propionic acid derivatives, is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1.[1][2] This enzyme is crucial for the synthesis of prostaglandins (PGE₂ and PGI₂), which are key gastroprotective molecules.[1][3] Prostaglandin deficiency leads to reduced gastric mucus and bicarbonate secretion, decreased mucosal blood flow, and impaired epithelial cell turnover, making the stomach lining vulnerable to injury from gastric acid.[1][2]
Q2: What are the typical signs of gastric distress we should monitor for in our animal subjects?
A2: In animal models, especially rodents, clinical signs of gastric distress can be subtle. Key indicators to monitor include weight loss, lethargy, ruffled fur, and hunched posture. In more severe cases, you might observe dark, tarry stools (melena), indicating gastrointestinal bleeding. For a definitive assessment, post-mortem gross examination of the stomach for lesions and histological analysis are necessary.
Q3: Our current experimental design uses a standard rat model. Are there other animal models we should consider for studying this compound's gastric effects?
A3: While rats are commonly used, the gastrointestinal intolerance to NSAIDs varies across species. For instance, dogs are often less tolerant than rats.[4] The choice of model can depend on your specific research question. Rabbit models have been used to study NSAID-induced antral ulcers, which are clinically significant in humans. Porcine models are also utilized for their anatomical and physiological similarities to the human gastrointestinal tract.
Q4: We need to reduce the severity of gastric side effects to study the primary effects of this compound. What are our options for co-administration of gastroprotective agents?
A4: Several gastroprotective agents can be co-administered. The most common include:
-
Proton Pump Inhibitors (PPIs): Such as omeprazole, which potently suppress gastric acid secretion.[2][5]
-
Histamine H₂-Receptor Antagonists: Like cimetidine or ranitidine, which also reduce gastric acid output.[2][5]
-
Prostaglandin Analogs: Misoprostol, a synthetic prostaglandin E1 analog, directly replaces the depleted gastroprotective prostaglandins.[5]
-
Mucosal Protectants: Sucralfate can form a protective barrier over the ulcerated area.[2]
It is crucial to run pilot studies to determine the optimal dose and timing of the gastroprotective agent in conjunction with this compound to ensure it doesn't interfere with the primary experimental outcomes.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| High mortality rate in the experimental group. | The dose of this compound may be too high, leading to severe gastrointestinal toxicity (e.g., perforation, peritonitis). | 1. Perform a dose-response study to identify the maximum tolerated dose. 2. Consider a different animal strain or species that may be less sensitive. 3. Co-administer a gastroprotective agent as a standard part of the protocol.[5] |
| Inconsistent gastric lesion scores within the same group. | Variability in food consumption, stress levels, or underlying health status of the animals. The method of drug administration may also contribute. | 1. Ensure a consistent fasting period before drug administration.[6] 2. Acclimatize animals properly to minimize stress. 3. Standardize the gavage technique to ensure consistent dosing and minimize administration-related stress or injury. |
| No significant gastric lesions observed at a therapeutically relevant dose. | The animal model may be resistant to the gastrotoxic effects at that dose, or the duration of the study is too short. | 1. Increase the duration of this compound administration. 2. Use a "sensitized" model, such as co-administration with a mild irritant or using a stress-induced ulcer model.[7] 3. Confirm that the formulation and administration route result in adequate systemic absorption of this compound. |
| Interference of gastroprotective agent with experimental results. | The chosen gastroprotective agent may have systemic effects that confound the primary endpoint measurements. | 1. Thoroughly review the literature for potential off-target effects of the selected gastroprotective agent. 2. If possible, choose an agent with a localized effect in the stomach (e.g., sucralfate).[2] 3. Include a control group that receives only the gastroprotective agent to isolate its effects. |
Quantitative Data Summary
The following tables summarize data from studies on propionic acid NSAIDs, which can serve as a reference for designing this compound experiments.
Table 1: Gastric Ulcer Index in Rats with NSAID Administration
| Treatment Group | Dose | Mean Ulcer Index (± SEM) | Reference Compound |
| Control (Vehicle) | - | 0.0 ± 0.0 | Ibuprofen |
| Ibuprofen | 400 mg/kg | 3.8 ± 0.4 | Ibuprofen[8] |
| Control (Vehicle) | - | Not specified, baseline | Indomethacin |
| Indomethacin | 30 mg/kg | Significant lesion formation | Indomethacin[9] |
| Rebamipide + Indomethacin | 100 mg/kg + 30 mg/kg | 57.8% protection rate | Indomethacin[9] |
Ulcer Index is a semi-quantitative score based on the number and severity of gastric lesions.
Table 2: Effect of Gastroprotective Agents on NSAID-Induced Gastric Lesions in Rats
| Agent | Dose | Effect on Indomethacin-Induced Lesions | Reference |
| Sucralfate | 300 mg/kg | 62% reduction in lesion length | [5] |
| Cimetidine | 300 mg/kg | 70% reduction in lesion length | [5] |
| Rebamipide | 300 mg/kg | 29% reduction in lesion length (not statistically significant) | [5] |
Experimental Protocols
1. NSAID-Induced Gastric Ulcer Model in Rats (General Protocol)
-
Animals: Male Wistar rats (200-250g) are commonly used.
-
Housing: House animals in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to standard chow and water.
-
Fasting: Fast animals for 18-24 hours before the experiment, with free access to water. This ensures an empty stomach for consistent drug effects.[7]
-
Drug Administration:
-
Dissolve or suspend this compound in a suitable vehicle (e.g., 1% Carboxymethyl cellulose).
-
Administer the this compound suspension orally via gavage at the desired dose.
-
The control group receives the vehicle only.
-
For gastroprotection studies, administer the protective agent (e.g., omeprazole 20 mg/kg) orally 30-60 minutes prior to this compound administration.[6]
-
-
Euthanasia and Sample Collection: Euthanize the animals 4-6 hours after NSAID administration via an approved method (e.g., CO₂ asphyxiation).
-
Gastric Lesion Assessment:
-
Immediately excise the stomach and open it along the greater curvature.
-
Gently rinse with cold saline to remove gastric contents.
-
Pin the stomach flat on a board for macroscopic examination.
-
Measure the length (mm) of each hemorrhagic lesion.
-
Calculate the Ulcer Index (UI) by summing the lengths of all lesions for each stomach.
-
For histological analysis, fix stomach tissue in 10% neutral buffered formalin.
-
2. Myeloperoxidase (MPO) Activity Assay (to quantify inflammation)
-
Principle: MPO is an enzyme found in neutrophils, and its activity in gastric tissue is a marker of neutrophil infiltration, indicating inflammation.
-
Procedure:
-
Homogenize a pre-weighed portion of gastric tissue in a suitable buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Mix the supernatant with a reaction buffer containing o-dianisidine dihydrochloride and hydrogen peroxide.
-
Measure the change in absorbance at 460 nm over time using a spectrophotometer.
-
Express MPO activity as units per gram of tissue.
-
Visualizations
Caption: Mechanism of NSAID-induced gastric injury.
Caption: Workflow for an in vivo gastroprotection study.
Caption: Logic of gastroprotective agent interventions.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Mechanisms of nonsteroidal anti-inflammatory drug-induced gastric damage. Actions of therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 4. japsonline.com [japsonline.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Kaempferol protects ethanol-induced gastric ulcers in mice via pro-inflammatory cytokines and NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
Bermoprofen Technical Support Center: Optimizing Activity Through pH Adjustment
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Bermoprofen in experimental settings. Focusing on the critical role of pH, this guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID).[1][2][3][4] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[5][6][7] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6] By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[2][3][4]
Q2: Why is the pH of the experimental buffer or solvent important for this compound's activity?
A2: The pH of the solution is critical as it can affect the solubility, stability, and ionization state of this compound. As an acidic compound, its charge and ability to cross cellular membranes to reach its target enzyme can be significantly influenced by the surrounding pH. An inappropriate pH can lead to precipitation of the compound, reduced bioavailability, and consequently, inaccurate experimental results.
Q3: I am observing precipitation of this compound in my aqueous buffer. What could be the cause and how can I resolve it?
A3: Precipitation is a common issue and is often related to the pH of the buffer and the concentration of this compound. This compound is more soluble in DMSO.[4][8] For aqueous solutions, if you observe precipitation, consider the following:
-
Adjusting the pH: Slightly increasing the pH of the buffer (e.g., to 7.4 or slightly above) can increase the solubility of acidic NSAIDs.
-
Using a co-solvent: If adjusting the pH is not possible for your experimental setup, consider using a small percentage of a biocompatible co-solvent like DMSO or ethanol. However, be mindful of the potential effects of the co-solvent on your experimental system.
-
Sonication: Gentle sonication can sometimes help to redissolve precipitated compounds.[2]
Q4: What is the recommended storage condition for this compound stock solutions?
A4: For long-term storage (months to years), it is recommended to store this compound in a dry, dark place at -20°C.[8] For short-term storage (days to weeks), 0-4°C is suitable.[8] Stock solutions, typically prepared in DMSO, should also be stored at -20°C for long-term use.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected this compound activity. | 1. Suboptimal pH of the assay buffer.2. Degradation of this compound.3. Inaccurate concentration of the stock solution. | 1. Verify and adjust the pH of your buffer to the optimal range (typically around 7.4-8.0 for COX inhibition assays).2. Prepare fresh stock solutions. Ensure proper storage of the compound and its solutions.3. Re-measure the concentration of your stock solution using a spectrophotometer or another appropriate method. |
| High background signal in the assay. | 1. Interference from the solvent.2. Non-specific binding at the current pH. | 1. Run a solvent control (buffer with the same concentration of solvent used to dissolve this compound) to determine its contribution to the signal.2. Adjust the pH of the washing buffers to minimize non-specific interactions. |
| Variability between experimental replicates. | 1. Inconsistent pH across wells or tubes.2. Uneven dissolution of this compound. | 1. Ensure the pH of the buffer is uniform across all samples.2. Vigorously vortex the stock solution before each use and ensure complete mixing when diluting into the assay buffer. |
Quantitative Data Summary
The following table summarizes hypothetical data on the inhibitory effect of this compound on COX-2 activity at various pH levels. This data illustrates the importance of pH optimization for maximal drug efficacy.
| pH of Assay Buffer | This compound IC₅₀ (µM) for COX-2 Inhibition * | Relative Enzyme Activity (%) at 1 µM this compound |
| 6.0 | 5.8 | 65% |
| 6.5 | 2.1 | 40% |
| 7.0 | 0.9 | 25% |
| 7.4 | 0.5 | 15% |
| 8.0 | 0.6 | 18% |
| 8.5 | 1.2 | 30% |
*IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
Protocol: Determination of Optimal pH for this compound Activity in a COX-2 Inhibition Assay
Objective: To determine the pH at which this compound exhibits the highest inhibitory activity against the COX-2 enzyme.
Materials:
-
This compound
-
DMSO
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer components (e.g., Tris-HCl)
-
pH meter
-
Spectrophotometer or fluorometer
-
96-well plates
Methodology:
-
Preparation of Assay Buffers:
-
Prepare a series of 100 mM Tris-HCl buffers with pH values ranging from 6.0 to 8.5 in 0.5 unit increments.
-
Verify the final pH of each buffer at the intended assay temperature.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
-
Assay Procedure:
-
For each pH to be tested, set up the following in a 96-well plate:
-
Blank wells: Assay buffer only.
-
Control wells: Assay buffer, COX-2 enzyme, and DMSO (vehicle control).
-
Test wells: Assay buffer, COX-2 enzyme, and serial dilutions of this compound.
-
-
Add the appropriate assay buffer to all wells.
-
Add the COX-2 enzyme to the control and test wells and incubate for 10 minutes at 37°C.
-
Add the this compound dilutions or DMSO to the respective wells and incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells except the blanks.
-
Incubate the plate for a predetermined time (e.g., 10 minutes) at 37°C.
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric or fluorescent probe).
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of COX-2 inhibition for each this compound concentration at each pH.
-
Plot the percentage of inhibition versus the log of this compound concentration for each pH and determine the IC₅₀ value.
-
The pH that yields the lowest IC₅₀ value is considered the optimal pH for this compound activity under these experimental conditions.
-
Visualizations
Caption: Experimental workflow for determining the optimal pH for this compound activity.
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: Troubleshooting decision tree for low this compound activity.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prolongation of antipyretic action and reduction of gastric ulcerogenicity in the rat by controlled-release granules of this compound, a new nonsteroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. ClinPGx [clinpgx.org]
- 6. news-medical.net [news-medical.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medkoo.com [medkoo.com]
Validation & Comparative
A Comparative In Vivo Analysis of Bermoprofen and Other Non-Steroidal Anti-Inflammatory Drugs
This guide provides a comprehensive in vivo comparison of Bermoprofen with other commonly used non-steroidal anti-inflammatory drugs (NSAIDs), including Ibuprofen, Naproxen, and the COX-2 selective inhibitor, Celecoxib. The information is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of the anti-inflammatory, analgesic, and gastrointestinal effects of these compounds based on available experimental data.
Introduction to this compound and NSAIDs
This compound is a non-steroidal anti-inflammatory drug with potent antipyretic and analgesic properties.[1] Like other traditional NSAIDs, its therapeutic effects are derived from the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in pain, fever, and inflammation.[1] However, this mechanism is also associated with gastrointestinal side effects, such as ulceration.[1] Research into a sustained-release granule (SRG) formulation of this compound has shown potential for prolonging its therapeutic action while reducing its ulcerogenic activity in rats.[1] This guide places this compound in the context of other widely used NSAIDs to offer a comparative perspective on its potential in vivo performance.
Mechanism of Action: COX Inhibition
The primary mechanism of action for NSAIDs involves the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal mucosa, COX-2 is typically induced at sites of inflammation. Non-selective NSAIDs like Ibuprofen and Naproxen inhibit both isoforms, which accounts for their therapeutic effects as well as their gastrointestinal side effects. In contrast, COX-2 selective inhibitors like Celecoxib primarily target the inflammation-induced COX-2, aiming for a better gastrointestinal safety profile.
In Vivo Comparison of NSAIDs
The following table summarizes available in vivo data for this compound and other selected NSAIDs across key performance indicators: anti-inflammatory activity, analgesic effect, and gastrointestinal toxicity. It is important to note that quantitative in vivo data for this compound is limited in publicly available literature, and therefore, a descriptive comparison is provided based on a study of its sustained-release formulation.
| Drug | Anti-inflammatory Activity (Carrageenan-Induced Paw Edema) | Analgesic Effect (Acetic Acid-Induced Writhing) | Gastrointestinal Toxicity (Ulcer Index) |
| This compound | Potent anti-inflammatory activity reported.[1] | Potent analgesic activity reported.[1] | Ulcerogenic activity observed; sustained-release formulation showed reduced ulcerogenicity in rats.[1] |
| Ibuprofen | Effective in reducing carrageenan-induced inflammation.[2] | Demonstrates significant analgesic effects. | Can induce gastric ulcers.[3] |
| Naproxen | Significant reduction in paw edema. | Significant antinociceptive effects observed.[4] | Associated with gastrointestinal side effects. |
| Celecoxib | Effective in reducing inflammation. | Demonstrates analgesic properties. | Lower incidence of upper GI ulcers compared to non-selective NSAIDs. |
Experimental Protocols
A standardized in vivo experimental workflow is crucial for the comparative evaluation of NSAIDs. The following diagram and protocols outline common methodologies used to assess the anti-inflammatory, analgesic, and gastrointestinal effects of these drugs.
References
- 1. Prolongation of antipyretic action and reduction of gastric ulcerogenicity in the rat by controlled-release granules of this compound, a new nonsteroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro permeation and in vivo anti-inflammatory and analgesic properties of nanoscaled emulsions containing ibuprofen for topical delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
An In Vitro Comparative Analysis of Bermoprofen and Naproxen for Preclinical Research
An objective guide for researchers, scientists, and drug development professionals detailing the available in vitro data for the non-steroidal anti-inflammatory drugs (NSAIDs) Bermoprofen and Naproxen. This guide summarizes key pharmacological data, outlines relevant experimental protocols, and provides visual representations of critical pathways and workflows to support further investigation.
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of this compound and Naproxen is crucial for designing and interpreting in vitro studies. The following table summarizes key properties for both compounds.
| Property | This compound | Naproxen |
| Chemical Structure | 2-(8-methyl-10,11-dihydro-11-oxodibenz[b,f]oxepin-2-yl)propionic acid | (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid |
| Molecular Formula | C₁₈H₁₆O₄[1][2][3] | C₁₄H₁₄O₃[4] |
| Molecular Weight | 296.32 g/mol [1][2][3] | 230.26 g/mol |
| CAS Number | 78499-27-1[1][3] | 22204-53-1[4] |
| Appearance | Not specified | White or almost white, crystalline powder |
| Solubility | Soluble in DMSO[5] | Practically insoluble in water, soluble in ethanol and methanol |
In Vitro Pharmacological Data
The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. The relative inhibitory activity against these isoforms is a key determinant of a drug's efficacy and side-effect profile.
Cyclooxygenase (COX) Inhibition
While this compound is described as having "high cyclo-oxygenase-inhibiting activity" in patent literature, specific IC50 values for COX-1 and COX-2 are not publicly available[6].
Naproxen is a non-selective COX inhibitor, with inhibitory activity against both COX-1 and COX-2. The reported IC50 values for Naproxen vary across different studies and assay conditions.
| In Vitro Assay | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-2/COX-1) | Reference |
| Human Recombinant Enzyme Assay | 0.6-4.8 µM | 2.0-28.4 µM | Varies | [7] |
| Ovine COX-1 and Murine COX-2 Assay | 340 nM | 180 nM | 0.53 | [4] |
| Cell-Based Assay | 8.72 µM | 5.15 µM | 0.59 | [8][9] |
| Ex Vivo Human Volunteer Study | 35.48 µM | 64.62 µM | 1.82 | [10] |
Note: The selectivity index is calculated as the ratio of COX-2 IC50 to COX-1 IC50. A lower value indicates higher selectivity for COX-1, while a higher value indicates higher selectivity for COX-2. The variability in IC50 values highlights the importance of standardized experimental conditions for direct comparison.
Experimental Protocols
To facilitate a direct in vitro comparison of this compound and Naproxen, the following standard experimental protocols are recommended.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the potency of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Naproxen for COX-1 and COX-2.
Methodology:
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Substrate: Arachidonic acid.
-
Assay Principle: The enzymatic activity is measured by detecting the production of prostaglandin E2 (PGE2) or other prostanoids using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Procedure:
-
The COX enzyme is pre-incubated with various concentrations of the test compounds (this compound and Naproxen) or a vehicle control.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
After a defined incubation period, the reaction is stopped, and the amount of PGE2 produced is quantified.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vitro Anti-Inflammatory Cytokine Release Assay
This assay evaluates the effect of the compounds on the production of pro-inflammatory cytokines in a cell-based model.
Objective: To assess the ability of this compound and Naproxen to inhibit the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from stimulated immune cells.
Methodology:
-
Cell Line: Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs).
-
Stimulant: Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Procedure:
-
Cells are pre-treated with various concentrations of this compound or Naproxen.
-
The cells are then stimulated with LPS for a specified duration.
-
The cell culture supernatant is collected.
-
-
Cytokine Quantification: The concentration of cytokines in the supernatant is measured using ELISA or a multiplex bead-based immunoassay.
-
Data Analysis: The percentage of cytokine inhibition is calculated for each compound concentration, and IC50 values are determined.
Cytotoxicity Assay
This assay is essential to ensure that the observed inhibitory effects are not due to general cellular toxicity.
Objective: To determine the concentration at which this compound and Naproxen exhibit cytotoxic effects on the cells used in the in vitro assays.
Methodology:
-
Cell Lines: The same cell lines used in the functional assays (e.g., THP-1, endothelial cells).
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
Cells are incubated with a range of concentrations of this compound and Naproxen for a period that reflects the duration of the functional assays.
-
MTT reagent is added to the cells and incubated to allow for the formation of formazan crystals.
-
The formazan crystals are solubilized, and the absorbance is measured.
-
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and the CC50 (50% cytotoxic concentration) is calculated.
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: The Cyclooxygenase (COX) Signaling Pathway and the inhibitory action of NSAIDs.
Caption: A general experimental workflow for the in vitro comparison of NSAIDs.
Caption: Logical relationship for the in vitro comparative analysis of this compound and Naproxen.
Conclusion and Future Directions
This guide provides a framework for the in vitro comparison of this compound and Naproxen. While substantial data exists for Naproxen, a critical gap remains in the publicly available in vitro pharmacological data for this compound, particularly concerning its COX inhibition profile. The outlined experimental protocols provide a clear path for researchers to generate the necessary data for a direct and robust comparison. Future in vitro studies should focus on determining the COX-1 and COX-2 IC50 values for this compound, as well as its effects on cytokine production and cytotoxicity, using standardized assays. Such data will be invaluable for the scientific community in understanding the relative therapeutic potential and safety profile of this compound in comparison to established NSAIDs like Naproxen.
References
- 1. This compound | C18H16O4 | CID 54204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C18H16O4) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C18H16O4 | CID 54204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. apexbt.com [apexbt.com]
- 8. adooq.com [adooq.com]
- 9. adooq.com [adooq.com]
- 10. Impact of naproxen sodium at over-the-counter doses on cyclooxygenase isoforms in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bermoprofen's Potency Among Propionic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory potency of Bermoprofen relative to other prominent propionic acid derivatives, including Ibuprofen, Naproxen, and Ketoprofen. This analysis is supported by available preclinical data and detailed experimental methodologies to assist researchers in understanding the comparative efficacy of these non-steroidal anti-inflammatory drugs (NSAIDs).
Executive Summary
This compound, a propionic acid derivative, demonstrates potent anti-inflammatory, analgesic, and antipyretic properties.[1] Like other drugs in this class, its primary mechanism of action is the inhibition of prostaglandin synthesis.[2] While direct comparative studies providing a side-by-side analysis of this compound against other propionic acid derivatives are limited in publicly available literature, this guide synthesizes existing data to offer a relative potency profile. The primary measure of in vitro potency for NSAIDs is the half-maximal inhibitory concentration (IC50) against cyclooxygenase (COX) enzymes, COX-1 and COX-2. In vivo potency is often determined by the effective dose (ED50) required to produce a specific anti-inflammatory effect.
Comparative Potency of Propionic Acid Derivatives
| Drug | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | COX-1 | 1.6 - 13 | 0.2 - 2.5 |
| COX-2 | 8.2 - 19 | ||
| Naproxen | COX-1 | 0.6 - 2.4 | 0.3 - 1.2 |
| COX-2 | 2.0 - 5.0 | ||
| Ketoprofen | COX-1 | 0.3 - 2.6 | ~1 |
| COX-2 | 0.3 - 2.1 | ||
| This compound | COX-1 | Data not available | Data not available |
| COX-2 | Data not available |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from various sources for comparative purposes.
Signaling Pathway of Propionic Acid Derivatives
The anti-inflammatory effects of propionic acid derivatives are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Experimental Protocols
To ensure accurate and reproducible data, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays used to determine the potency of NSAIDs.
In Vitro COX Inhibition Assay (Whole Blood Assay)
This assay measures the inhibition of COX-1 and COX-2 in a physiologically relevant environment.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
Materials:
-
Freshly drawn human venous blood anticoagulated with heparin.
-
Test compounds (e.g., this compound, Ibuprofen) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Arachidonic acid.
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).
-
Incubator, centrifuge, and microplate reader.
Procedure:
-
COX-1 Assay:
-
Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle for 15 minutes at 37°C.
-
Coagulation is initiated by the addition of arachidonic acid, and samples are incubated for 60 minutes at 37°C to allow for thromboxane A2 (TXA2) production, which is rapidly converted to the stable metabolite TXB2.
-
The reaction is stopped by placing the samples on ice.
-
Plasma is separated by centrifugation.
-
TXB2 levels are quantified using an EIA kit as a measure of COX-1 activity.
-
-
COX-2 Assay:
-
Aliquots of whole blood are incubated with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce COX-2 expression.
-
The LPS-treated blood is then incubated with various concentrations of the test compound or vehicle for 15 minutes at 37°C.
-
Arachidonic acid is added, and the samples are incubated for 30 minutes at 37°C.
-
The reaction is stopped, plasma is separated, and PGE2 levels are quantified using an EIA kit as a measure of COX-2 activity.
-
-
Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.
-
IC50 values are determined by non-linear regression analysis of the concentration-response curves.
-
References
A Comparative Analysis of Ibuprofen and Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Disclaimer: No specific public data could be retrieved for "Bermoprofen." Therefore, this guide uses Ibuprofen as a representative Non-Steroidal Anti-Inflammatory Drug (NSAID) to demonstrate a comparative statistical analysis as requested. The data and methodologies presented herein pertain to studies involving Ibuprofen and other common NSAIDs.
This guide provides a comparative analysis of Ibuprofen against other common NSAIDs, focusing on efficacy, safety, and mechanisms of action. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation based on available experimental data.
Comparative Efficacy of NSAIDs in Osteoarthritis
Clinical trials have extensively compared the efficacy of various NSAIDs in managing symptoms of osteoarthritis, such as pain and functional limitations. The following table summarizes key findings from a network meta-analysis of randomized controlled trials.
| Outcome Measure | Ibuprofen vs. Placebo (Mean Difference, 95% CI) | Naproxen vs. Placebo (Mean Difference, 95% CI) | Diclofenac vs. Placebo (Mean Difference, 95% CI) | Etoricoxib vs. Placebo (Mean Difference, 95% CI) | Ketoprofen vs. Placebo (Adverse Events OR, 95% CI) |
| WOMAC Pain Score | - | - | - | -0.44 (-0.61 to -0.26) | - |
| WOMAC Function Score | - | -0.43 (-0.82 to -0.04) | - | - | - |
| WOMAC Stiffness Score | - | - | -0.40 (-0.67 to -0.13) | - | - |
| Gastrointestinal Adverse Events | - | - | - | - | 0.09 (0.04 to 0.20) |
| Cardiovascular Adverse Events | - | - | - | 0.56 (0.32–0.99) | - |
Data synthesized from a network meta-analysis of 31 studies involving 68,539 patients with knee osteoarthritis.[1]
Patient and Physician Preference in Osteoarthritis Treatment
A double-blind, multicenter, crossover trial comparing four NSAIDs revealed the following rank order of preference among both patients and physicians[2]:
-
Tolmetin Sodium
-
Naproxen
-
Ibuprofen
-
Fenoprofen Calcium
In terms of tolerability, the rank order from best to worst tolerated was: Ibuprofen, Naproxen, Tolmetin Sodium, and Fenoprofen Calcium.[2]
Experimental Protocols
3.1. Acetic Acid-Induced Writhing Test for Antinociceptive Activity
This protocol is a standard in vivo method to evaluate the analgesic effects of NSAIDs.
-
Animals: Male Swiss mice (25-30 g).
-
Procedure:
-
Animals are fasted for 24 hours prior to the experiment with free access to water.
-
The test compound (e.g., Ibuprofen) or vehicle is administered orally at a specified dose (e.g., 100 µmol/kg).
-
After a set absorption period (e.g., 60 minutes), a 0.9% solution of acetic acid is injected intraperitoneally.
-
The number of writhes (abdominal constrictions) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.
-
-
Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups relative to the vehicle control group.
3.2. Double-Blind Crossover Clinical Trial for Rheumatoid Arthritis
This study design is employed to compare the efficacy and side effects of different NSAIDs in patients.
-
Participants: Patients diagnosed with rheumatoid arthritis.
-
Design: A double-blind, crossover trial where each patient receives each of the compared drugs (e.g., fenoprofen, ibuprofen, ketoprofen, and naproxen) for a set period in a randomized sequence.[3]
-
Washout Period: A period between different drug administrations where no study medication is given to prevent carry-over effects.
-
Outcome Measures:
-
Patient and physician global assessment of disease activity.
-
Pain scores (e.g., Visual Analog Scale - VAS).
-
Duration of morning stiffness.
-
Number of tender and swollen joints.
-
Adverse event reporting.
-
-
Data Analysis: Statistical comparison of the outcome measures for each drug.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for most NSAIDs, including Ibuprofen, is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.[4]
References
- 1. Assessing the efficacy and safety of different nonsteroidal anti-inflammatory drugs in the treatment of osteoarthritis: A systematic review and network meta-analysis based on RCT trials | PLOS One [journals.plos.org]
- 2. Four-way, multicenter, crossover trial of ibuprofen, fenoprofen calcium, naproxen, and tolmetin sodium in osteoarthritis: comparative clinical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Four new anti-inflammatory drugs: responses and variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
Lack of Independent Reproducibility Data for Bermoprofen Findings Obscures Comparative Efficacy
Despite initial promising preclinical results, a thorough review of published literature reveals a significant lack of independent reproducibility studies for the nonsteroidal anti-inflammatory drug (NSAID) Bermoprofen. The original findings on its antipyretic and gastric ulcer-sparing effects, primarily from a 1991 study, have not been independently replicated or validated in subsequent published research. This absence of corroborating data makes it challenging to definitively assess its performance against well-established alternatives like ibuprofen and naproxen.
This guide provides a comparative overview of the initial preclinical data on this compound alongside data for ibuprofen and naproxen. It is important to note that the this compound data is derived from single studies and should be interpreted with caution in the absence of independent verification.
Comparative Analysis of Preclinical Data
The following tables summarize the available preclinical data for this compound, Ibuprofen, and Naproxen in rat models, focusing on pharmacokinetics, antipyretic efficacy, and gastric ulcerogenicity.
Table 1: Pharmacokinetic Parameters in Rats
| Parameter | This compound (Sustained-Release) | Ibuprofen | Naproxen |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours[1] | 1-2 hours[2] | ~5 hours (controlled-release)[3] |
| Reported Dosing Regimen | Single oral dosage[1] | 10-30 mg/kg, q4hr[4] | 8-20 mg/kg, twice daily[5][6] |
| Key Findings | Sustained-release formulation prolongs plasma profile compared to immediate-release.[1] | Dose-dependent pharmacokinetics observed.[7] | Alterations in pharmacokinetics in models of spinal cord injury.[8][9] |
Table 2: Antipyretic Efficacy in Animal Models
| Drug | Model | Dosage | Efficacy |
| This compound | LPS-induced fever in rabbits | 0.04-0.1 mg/kg (p.o.) | Dose-related antipyretic activity.[10] |
| Ibuprofen | PFPF-induced fever in rats | 10 mg/kg (i.p.) | Significantly reduced fever.[11] |
| Naproxen | LPS-induced fever in rats | 7 mg/kg (i.v. infusion) | Effective inhibition of fever.[12] |
Table 3: Gastric Ulcerogenicity in Rats
| Drug | Dosage | Ulcer Index/Severity | | :--- | :--- | :--- | :--- | | This compound (Sustained-Release) | Not specified | Lower ulcerogenic activity compared to immediate-release formulation.[1] | | Ibuprofen | 400 mg/kg (single dose) | Significant induction of gastric ulcers.[13] | | Naproxen | 80 mg/kg (for 3 days) | Induction of gastric antral ulcerations.[14] |
Experimental Protocols
Detailed experimental protocols for the original this compound studies are not fully available in the public domain. However, based on standard methodologies for evaluating NSAIDs in preclinical models, the following outlines the likely experimental procedures.
1. Pharmacokinetic Studies in Rats
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Drug Administration: Oral gavage of this compound formulations (immediate-release and sustained-release granules), Ibuprofen, or Naproxen at specified doses.
-
Blood Sampling: Serial blood samples collected from the tail vein or via cannulation at predetermined time points post-administration.
-
Analysis: Plasma concentrations of the drug and its metabolites are determined using High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Parameters: Calculation of Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) to assess the rate and extent of absorption.
2. Antipyretic Activity (Yeast-Induced Pyrexia in Rats)
-
Induction of Pyrexia: Subcutaneous injection of a 15-20% aqueous suspension of Brewer's yeast.
-
Temperature Measurement: Basal rectal temperature is measured before yeast injection. Post-injection, the temperature is monitored, and only animals showing a significant increase in temperature are selected.
-
Drug Administration: Oral administration of the test compounds (this compound, Ibuprofen, Naproxen) or vehicle.
-
Efficacy Assessment: Rectal temperature is recorded at regular intervals after drug administration to determine the extent and duration of the antipyretic effect.
3. Gastric Ulcerogenicity Assessment in Rats
-
Drug Administration: Oral administration of high doses of the NSAIDs for a specified period (e.g., single dose or multiple days).
-
Fasting: Animals are typically fasted prior to and during the study to ensure an empty stomach.
-
Ulcer Evaluation: Animals are euthanized, and the stomachs are removed, opened along the greater curvature, and examined for lesions.
-
Ulcer Index: The severity of gastric damage is scored based on the number and size of ulcers and erosions. Histological examination can also be performed to assess the depth of mucosal injury.
Visualizing Mechanisms and Workflows
Mechanism of Action of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
NSAIDs like this compound, Ibuprofen, and Naproxen are understood to exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.
Caption: General mechanism of action for NSAIDs.
Generalized Preclinical Workflow for NSAID Evaluation
The following diagram illustrates a typical workflow for the preclinical assessment of a new NSAID, which would be applicable to the study of this compound.
Caption: Preclinical evaluation workflow for a novel NSAID.
References
- 1. Prolongation of antipyretic action and reduction of gastric ulcerogenicity in the rat by controlled-release granules of this compound, a new nonsteroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ibuprofen – Rat Guide [ratguide.com]
- 5. Naproxen Treatment Inhibits Articular Cartilage Loss in a Rat Model of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-dose naproxen aggravates pancreatic fibrosis in a rat model of chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-dependent pharmacokinetics of ibuprofen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and anti-inflammatory effect of naproxen in rats with acute and subacute spinal cord injury [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. dadun.unav.edu [dadun.unav.edu]
- 13. scispace.com [scispace.com]
- 14. Curcumin Blocks Naproxen-Induced Gastric Antral Ulcerations through Inhibition of Lipid Peroxidation and Activation of Enzymatic Scavengers in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bermoprofen: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Bermoprofen in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in compliance with general laboratory waste management principles.
Immediate Safety and Handling Precautions
This compound, a non-steroidal anti-inflammatory drug (NSAID), should be handled with care. Before any handling or disposal procedures, it is crucial to consult the Safety Data Sheet (SDS). Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Avoid Inhalation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or vapors.
-
Prevent Contact: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Spill Management: In the event of a spill, collect the material using appropriate absorbent pads and dispose of it as hazardous waste. Do not wash spills down the drain.
This compound Disposal Plan: Step-by-Step Procedures
Disposal of this compound and its containers must adhere to local, state, and federal regulations. The primary principle is to manage it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain.
Step 1: Waste Identification and Segregation
-
Pure this compound: Unused or expired pure this compound is classified as hazardous chemical waste.
-
Contaminated Materials: Any items lightly contaminated with this compound, such as gloves, weighing paper, or paper towels, should also be treated as hazardous waste.
-
Empty Containers: "Empty" containers that held this compound should be managed as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1]
-
Incompatible Wastes: Do not mix this compound waste with other incompatible chemical wastes.
Step 2: Waste Collection and Storage
-
Container: Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is at or near the point of generation and under the control of the laboratory personnel. The SAA should be inspected weekly for any signs of leakage.
Step 3: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has been in accumulation for the maximum allowable time per institutional policy (often not to exceed one year), contact your institution's EHS department to arrange for a pickup.
-
Professional Disposal Service: The EHS department will typically coordinate with a licensed hazardous waste disposal company. The most common and recommended method for the final disposal of pharmaceutical waste is incineration at a permitted facility.[2]
Quantitative Data on Related Compounds
| Parameter | Value | Species | Reference |
| Aquatic Toxicity (LC50, 96h) | 173 mg/L | Lepomis macrochirus (Bluegill Sunfish) | [3] |
| Aquatic Toxicity (LC50, 96h) | 6.07 mg/L | Neocaridina denticulata (Green Neon Shrimp) | [4] |
| Photodegradation Half-life (in water) | ~38% degradation in 240 hrs | N/A | [5] |
| Soil Degradation (DT50) | 27 to 43 days | Various soil types | [6] |
LC50: The concentration of a chemical that is lethal to 50% of the test organisms within a specified time. DT50: The time required for 50% of the initial concentration of a substance to degrade.
Experimental Protocol: Oxidative Degradation of Dibenzoxepine Analogs
While a specific protocol for this compound degradation is not published, the following methodology is based on degradation studies of structurally similar dibenzoxepine derivatives and can serve as a basis for developing a laboratory-scale degradation experiment.[7]
Objective: To evaluate the degradation of a dibenzoxepine-containing compound using a Fenton-like oxidation process.
Materials:
-
Dibenzoxepine analog (e.g., this compound)
-
Hydrogen peroxide (H₂O₂)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Sulfuric acid (H₂SO₄) for pH adjustment
-
Sodium hydroxide (NaOH) for pH adjustment
-
High-purity water
-
Magnetic stirrer and stir bar
-
pH meter
-
HPLC with a suitable column for analysis
Procedure:
-
Solution Preparation: Prepare a stock solution of the dibenzoxepine analog in high-purity water at a known concentration (e.g., 100 µM).
-
Reaction Setup: In a glass beaker, add a specific volume of the stock solution and dilute with high-purity water to the final desired volume. Place the beaker on a magnetic stirrer.
-
pH Adjustment: Adjust the pH of the solution to approximately 3.0 using dilute sulfuric acid.
-
Initiation of Reaction: Add the iron(II) sulfate catalyst to the solution, followed by the addition of hydrogen peroxide to initiate the Fenton reaction. The concentrations of Fe(II) and H₂O₂ should be optimized based on preliminary experiments.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquots by adding a small amount of a suitable quenching agent (e.g., sodium sulfite) to stop the oxidative degradation.
-
Analysis: Analyze the samples by HPLC to determine the concentration of the parent compound remaining.
-
Data Analysis: Plot the concentration of the dibenzoxepine analog as a function of time to determine the degradation kinetics.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process for this compound waste and a conceptual workflow for its analysis.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Caption: Experimental workflow for the oxidative degradation of this compound.
References
- 1. chimia.ch [chimia.ch]
- 2. researchgate.net [researchgate.net]
- 3. circabc.europa.eu [circabc.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Abiotic Degradation and Environmental Toxicity of Ibuprofen: Roles of Mineral Particles and Solar Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Bermoprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Bermoprofen, a non-steroidal anti-inflammatory agent. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an orally active compound that may present hazards if not handled correctly. Based on data from similar non-steroidal anti-inflammatory drugs (NSAIDs), this compound should be handled as a compound that is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2] The required Personal Protective Equipment (PPE) is detailed below.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1-rated, chemical splash goggles. | Protects eyes from dust particles and accidental splashes. |
| Face Shield | To be worn over safety goggles. | Provides an additional layer of protection for the face during procedures with a higher risk of splashing. | |
| Hand Protection | Gloves | Nitrile gloves (minimum thickness of 4 mil). | Protects skin from direct contact with the compound. |
| Body Protection | Laboratory Coat | Fire-resistant, long-sleeved. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator | NIOSH-approved. | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[3] |
Experimental Protocol: Preparation of a this compound Solution
This protocol outlines the steps for safely preparing a solution of this compound, integrating the use of appropriate PPE at each stage.
Objective: To prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Analytical balance
-
Spatula
-
Weighing paper
-
Volumetric flask (appropriate size)
-
Serological pipette or micropipette
Personal Protective Equipment (PPE) Required:
-
Safety goggles and face shield
-
Nitrile gloves
-
Laboratory coat
-
N95 Respirator (if not working in a fume hood)
Procedure:
-
Preparation: Don all required PPE before entering the designated work area. Ensure the analytical balance is clean and calibrated.
-
Weighing:
-
Place a piece of weighing paper on the analytical balance and tare.
-
Carefully weigh the desired amount of this compound powder using a clean spatula. Avoid creating airborne dust.
-
-
Dissolution:
-
Transfer the weighed this compound to the volumetric flask.
-
Add a portion of the DMSO to the flask, cap it, and gently swirl to dissolve the powder. A vortex mixer can be used to aid dissolution.
-
Once dissolved, add DMSO to the calibration mark on the volumetric flask.
-
-
Storage:
-
Cap the volumetric flask and invert it several times to ensure a homogenous solution.
-
Transfer the solution to a properly labeled storage vial. The label should include the compound name, concentration, solvent, date of preparation, and your initials.
-
-
Cleanup:
-
Dispose of the weighing paper and any other contaminated disposable materials in the designated solid chemical waste container.
-
Clean the spatula and any non-disposable equipment with an appropriate solvent.
-
Wipe down the work area.
-
Remove PPE in the correct order and dispose of gloves. Wash hands thoroughly.
-
Experimental Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
